Technical Documentation Center

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
  • CAS: 225525-63-3

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate: A Technical Guide to Biological Assays and Mechanisms of Action

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the benzothiazole scaffold is widel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the benzothiazole scaffold is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) serves as a highly versatile pharmacophore and synthetic intermediate [5].

This technical guide explores the mechanistic pathways through which derivatives of this compound exert their biological activities. By detailing the structure-activity relationship (SAR) causality, validated experimental workflows, and robust biochemical assays, this whitepaper provides a comprehensive blueprint for researchers utilizing this scaffold in oncology, neurodegeneration, and metabolic disease drug discovery.

Pharmacophore Rationale: The Anatomy of the Scaffold

The biological versatility of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate stems from its unique electronic and steric properties, which allow it to mimic endogenous ligands (such as the adenine ring of ATP) and interact with deep hydrophobic pockets in target enzymes [1].

  • The 2-Amino Group: Acts as the primary vector for synthetic functionalization (e.g., N-alkylation, amide coupling, or urea formation). In biological systems, it serves as a critical hydrogen bond donor/acceptor, often anchoring the molecule to the hinge region of kinases [2].

  • The Benzothiazole Core: A highly lipophilic, planar bicyclic system that facilitates strong π−π stacking and hydrophobic interactions within enzyme active sites.

  • The 4-Methyl Substituent: Introduces a steric constraint that restricts the rotational freedom of the molecule, locking it into a favorable conformation for binding specific sub-pockets (e.g., the hydrophobic side pocket of Butyrylcholinesterase) [3].

  • The 6-Carboxylate Ester: Modulates the overall lipophilicity (LogP) of the molecule. It can be hydrolyzed to a free carboxylic acid to engage in electrostatic salt-bridge interactions, or retained as an ester to improve cellular permeability.

G A Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (Core Pharmacophore) B Derivatization (N-Alkylation/Acylation) A->B C Primary Biochemical Assays (e.g., AChE, Kinase Profiling) B->C D Orthogonal Validation (SPR, Thermal Shift) C->D E Cell-Based Assays (Viability, Target Engagement) D->E

Workflow for validating 2-aminobenzothiazole derivatives in biological assays.

Mechanisms of Action Across Biological Targets

Derivatives synthesized from this core building block exhibit potent activity across three primary therapeutic axes. Understanding the causality behind these interactions is critical for rational drug design.

Kinase Inhibition (Oncology)

2-Aminobenzothiazoles are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and the PI3K/Akt pathway [1, 2]. Mechanism: The benzothiazole core acts as an ATP-competitive inhibitor. The nitrogen atoms in the thiazole ring and the 2-amino group form critical hydrogen bonds with the backbone amides in the kinase hinge region. The 4-methyl group occupies the gatekeeper structural pocket, enhancing selectivity against off-target kinases. Inhibition of PI3K prevents the phosphorylation of Akt, thereby halting the mTOR signaling cascade and inducing apoptosis in cancer cells [2].

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K AKT Akt (Protein Kinase B) PI3K->AKT Inhibitor Benzothiazole Derivative Inhibitor->PI3K mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Mechanism of action: Benzothiazole derivatives inhibiting the PI3K/Akt signaling pathway.

Cholinesterase Inhibition (Neuroprotection)

In Alzheimer's Disease (AD) research, these compounds act as Multi-Target-Directed Ligands (MTDLs) [3]. Mechanism: The planar benzothiazole system intercalates into the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), blocking the entry of acetylcholine into the catalytic gorge. This dual-binding mechanism not only restores cholinergic transmission but also prevents AChE-induced amyloid-beta ( ) aggregation.

Metabolic Modulation (Diabetes)

Certain derivatives act as Aldose Reductase (ALR2) inhibitors and PPAR- γ agonists [4]. Mechanism: The 6-carboxylate group (when hydrolyzed to an acid) mimics the endogenous substrate, engaging in tight electrostatic interactions with the NADP+ cofactor binding site of ALR2, thereby preventing the accumulation of toxic sorbitol in diabetic complications.

Quantitative Data Summary

The following table summarizes the typical inhibitory concentrations ( IC50​ ) of optimized Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate derivatives across various validated targets.

Biological TargetTherapeutic AreaTypical IC50​ RangeKey Structural Requirement for PotencyReference
EGFR (Mutant) Oncology1.0 – 3.5 μ MC6-Ester/Nitro substitution[1]
PI3K γ Oncology13.0 – 22.0 μ MPiperazine linkage at C2-Amino[2]
AChE / BuChE Neurodegeneration5.0 – 40.0 μ MBulky N-alkylation at C2-Amino[3]
Aldose Reductase Metabolic Disease0.5 – 2.0 μ MHydrolysis of C6-Carboxylate to Acid[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, biological evaluations of these compounds must employ self-validating assay systems. Below are the standard operating procedures for evaluating kinase inhibition and cellular viability.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the ATP-competitive inhibition of PI3K by the synthesized benzothiazole derivative. The ADP-Glo assay is chosen because it directly measures kinase activity via ADP production, eliminating interference from fluorescent compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the benzothiazole compound in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must be 1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a 384-well plate, combine 2 μ L of the compound with 2 μ L of PI3K enzyme (optimized concentration). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Initiation: Add 2 μ L of ATP/Substrate mix ( PIP2​ ). Incubate for 60 minutes at 25°C.

  • Detection: Add 6 μ L of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 mins). Add 12 μ L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Validation Controls:

    • Positive Control: Gedatolisib (known PI3K inhibitor) [2].

    • Negative Control: 1% DMSO vehicle.

  • Data Analysis: Read luminescence. Calculate % inhibition relative to DMSO control and determine IC50​ using non-linear regression (GraphPad Prism).

Protocol 2: Cell Viability and Target Engagement (MTT Assay)

Purpose: To evaluate the anti-proliferative effect of the compounds on MCF-7 (Breast) or A549 (Lung) cancer cell lines [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and replace with fresh media containing the benzothiazole derivatives at varying concentrations (0.1 μ M to 100 μ M). Incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 μ L of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Validation: Compare against Doxorubicin as a positive cytotoxic control [2].

Conclusion

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is far more than a simple chemical building block; it is a highly tunable pharmacophore. By rationally modifying the 2-amino position while leveraging the steric and electronic benefits of the 4-methyl and 6-carboxylate groups, researchers can develop highly selective inhibitors for kinases, cholinesterases, and metabolic enzymes. The implementation of rigorous, self-validating biochemical and cell-based assays ensures that the transition from primary screening hits to optimized lead compounds is both reliable and scientifically sound.

References

  • "2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH", National Institutes of Health (NIH). Available:[Link]

  • "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC", National Institutes of Health (NIH). Available:[Link]

  • "Discovery of Potent Cholinesterase Inhibition-Based Multi-Target-Directed Lead Compounds for Synaptoprotection in Alzheimer's Disease - ACS Publications", American Chemical Society. Available:[Link]

  • "Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - MDPI", MDPI. Available:[Link]

Exploratory

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate: Structural Elucidation, Exact Mass Calculation, and Analytical Validation

Executive Summary In modern drug discovery and analytical chemistry, the precise characterization of synthetic intermediates is non-negotiable. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of synthetic intermediates is non-negotiable. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) is a highly functionalized heterocyclic compound[1]. Featuring a benzothiazole core, this molecule serves as a critical building block in medicinal chemistry, where benzothiazole derivatives are widely recognized for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties[2].

This technical guide provides a rigorous, step-by-step breakdown of the compound's structural formula, theoretical exact mass calculations, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for analytical scientists.

Structural Deconstruction and Chemical Formula Derivation

To accurately calculate the molecular weight and exact mass, we must first deconstruct the IUPAC name into its constituent atomic components to derive the empirical formula.

  • Core Scaffold : The base structure is a benzo[d]thiazole ring. An unsubstituted benzothiazole has the formula C7​H5​NS .

  • Substituent 1 (2-amino) : An amino group ( −NH2​ ) is attached at the C2 position. This replaces one hydrogen on the core.

  • Substituent 2 (4-methyl) : A methyl group ( −CH3​ ) is attached at the C4 position, replacing another hydrogen.

  • Substituent 3 (6-carboxylate) : A methyl ester group ( −COOCH3​ ) is attached at the C6 position, replacing a third hydrogen.

By summing these components, we derive the final molecular formula: C10​H10​N2​O2​S .

G A Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate B Benzo[d]thiazole Core (C7H2NS - substituted) A->B C 2-Amino Group (+NH2) A->C D 4-Methyl Group (+CH3) A->D E 6-Methyl Carboxylate (+COOCH3) A->E F Final Formula C10H10N2O2S B->F C->F D->F E->F

Structural deconstruction of the target compound into its composite chemical formula.

Theoretical Mass Calculations

In mass spectrometry and elemental analysis, distinguishing between the Average Molecular Weight (used for stoichiometric weighing) and the Monoisotopic Exact Mass (used for HRMS identification) is critical. The exact monoisotopic mass of C10​H10​N2​O2​S is established as 222.046299 Da[3].

Monoisotopic Exact Mass Calculation

The monoisotopic mass is calculated using the exact mass of the most abundant isotope for each element.

Table 1: Isotopic Masses and Abundances for Exact Mass Calculation

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon 12C 12.00000010120.000000
Hydrogen 1H 1.0078251010.078250
Nitrogen 14N 14.003074228.006148
Oxygen 16O 15.994915231.989830
Sulfur 32S 31.972071131.972071
Total (Exact Mass) 222.046299
Average Molecular Weight Calculation

The average molecular weight accounts for the natural terrestrial isotopic distribution of the elements (e.g., the presence of 13C and 34S ).

Table 2: Average Atomic Weights for Molecular Weight Calculation

ElementAverage Atomic Weight ( g/mol )QuantityTotal Weight Contribution ( g/mol )
Carbon12.01110120.110
Hydrogen1.0081010.080
Nitrogen14.007228.014
Oxygen15.999231.998
Sulfur32.065132.065
Total (Molecular Weight) 222.267

Analytical Validation Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, HRMS is the gold standard. The following self-validating protocol utilizes Electrospray Ionization in positive mode (ESI+).

Step-by-Step Methodology
  • Sample Preparation :

    • Action : Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a mixture of Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid.

    • Causality : Formic acid acts as a proton donor. It ensures efficient protonation of the highly basic 2-amino group and the thiazole nitrogen, forcing the equilibrium toward the formation of the [M+H]+ pseudo-molecular ion.

  • Electrospray Ionization (ESI+) :

    • Action : Introduce the sample into the ESI source operating in positive ion mode.

    • Causality : The inherent basicity of the 2-aminobenzothiazole scaffold makes it highly amenable to positive mode ionization, yielding strong signal intensity and minimizing ion suppression[4].

  • Mass Analyzer Tuning :

    • Action : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer. Set the resolving power ( R ) to ≥50,000 at m/z 200.

    • Causality : High resolving power is critical to separate the target analyte from isobaric background interferences and to accurately measure the mass defect.

  • Data Acquisition :

    • Action : Scan across an m/z range of 100–500. Extract the ion chromatogram (EIC) for the theoretical protonated mass.

    • Calculation for [M+H]+ : Exact Mass (222.046299 Da) + Proton Mass (1.007276 Da) = 223.053575 Da .

  • Mass Defect Analysis :

    • Action : Calculate the mass error ( Δppm ) between the observed m/z and the theoretical m/z .

    • Causality : A mass error of <5ppm provides high confidence in the elemental composition ( C10​H10​N2​O2​S ), self-validating the structural integrity of the synthesized compound.

G S1 1. Sample Preparation 1 µg/mL in MeOH:H2O + 0.1% FA S2 2. Ionization (ESI+) Formation of [M+H]+ ion S1->S2 S3 S3 S2->S3 S4 4. Data Acquisition Target m/z: 223.0536 S3->S4 S5 5. Mass Defect Analysis Calculate Δppm vs Theoretical Mass S4->S5

Step-by-step High-Resolution Mass Spectrometry (HRMS) validation workflow.

Pharmacological Relevance of the Benzothiazole Scaffold

Understanding the exact mass and structural properties of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is vital because it is a privileged pharmacophore. The benzothiazole moiety is a versatile bicyclic framework that mimics purine bases, allowing it to interact with a wide array of biological targets[2].

Specifically, 2-aminobenzothiazole derivatives have been extensively documented in medicinal chemistry literature for their efficacy as antimicrobial agents, antiviral compounds, and targeted kinase inhibitors[5]. The addition of the 6-carboxylate and 4-methyl groups provides crucial steric and electronic tuning points, enabling medicinal chemists to optimize binding affinity and pharmacokinetic properties during lead optimization[6].

Sources

Foundational

An In-depth Technical Guide to Predicting Protein Binding Targets for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide presents a comprehensive, in-silico workflow to pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide presents a comprehensive, in-silico workflow to predict the protein binding targets of a specific, lesser-studied benzothiazole derivative: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3).[2][3][4] By leveraging established computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a robust framework for hypothesis generation and the initial stages of drug discovery. This document emphasizes the rationale behind the chosen computational strategies, ensuring a self-validating and scientifically rigorous approach to target identification.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] The unique electronic and structural features of the benzothiazole ring system, containing both sulfur and nitrogen heteroatoms, enable a variety of non-covalent interactions with protein binding sites, leading to high affinity and specificity.[1]

Clinically approved drugs and investigational compounds containing the benzothiazole motif act through various mechanisms, including enzyme inhibition and receptor modulation.[1] Notably, derivatives have been developed as inhibitors of kinases (e.g., EGFR, VEGFR, PI3K, Abl), topoisomerases, and receptor-interacting protein kinase 1 (RIPK1), and as modulators of the p53-MDM2 interaction.[1][6][7] Given the established therapeutic relevance of this scaffold, predicting the protein targets of novel derivatives like Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is a critical first step in elucidating its potential pharmacological profile.

This guide will outline a systematic, multi-faceted computational approach to predict these targets, providing a foundational roadmap for subsequent experimental validation.

A Multi-pronged Strategy for In-Silico Target Prediction

To enhance the confidence of our predictions, we will employ a combination of ligand-based and structure-based computational methods.[8][9] This integrated approach allows for a more comprehensive exploration of the potential target space. An overview of this workflow is presented below.

Target_Prediction_Workflow cluster_0 Input Compound cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Machine Learning & AI cluster_4 Output & Analysis Compound Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Ligand_Based Chemical Similarity Search (e.g., ChEMBL, PubChem) Compound->Ligand_Based SMILES/Structure Pharmacophore Pharmacophore Modeling Compound->Pharmacophore 3D Conformation Structure_Based Reverse Docking (e.g., SwissTargetPrediction) Compound->Structure_Based 3D Conformation ML_Prediction Machine Learning Models (e.g., Deep Learning-based DTI prediction) Compound->ML_Prediction Molecular Descriptors Predicted_Targets Consolidated List of Predicted Targets Ligand_Based->Predicted_Targets Pharmacophore->Predicted_Targets Structure_Based->Predicted_Targets ML_Prediction->Predicted_Targets Pathway_Analysis Pathway & Network Analysis (e.g., KEGG, Reactome) Predicted_Targets->Pathway_Analysis

Caption: A multi-pronged in-silico workflow for protein target prediction.

Ligand-Based Approaches: Leveraging Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[10]

2.1.1. Chemical Similarity Searching

This is often the first step in target prediction. By searching large chemical databases for molecules with a high degree of structural similarity to our query compound, we can infer potential targets from the known activities of these analogs.

Experimental Protocol:

  • Obtain the Canonical SMILES String: For Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, the SMILES string is COC(=O)C1=CC(C)=C2N=C(N)SC2=C1.[2]

  • Select Databases: Utilize publicly accessible databases such as ChEMBL and PubChem.[11][12][13]

  • Perform Similarity Search: Input the SMILES string into the search interface of the selected databases. Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify closely related compounds.

  • Data Extraction and Analysis: For the identified similar compounds, extract their known biological targets and associated activity data (e.g., IC50, Ki, EC50).

2.1.2. Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific target. By creating a pharmacophore model from our query compound, we can screen libraries of known drugs and their targets for matches.

Experimental Protocol:

  • Generate 3D Conformation: Use a computational chemistry tool (e.g., RDKit, Open Babel) to generate a low-energy 3D conformation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

  • Identify Pharmacophoric Features: Define key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

  • Pharmacophore-Based Screening: Use a tool like PharmMapper or ZINCPharmer to screen the generated pharmacophore against a database of known protein structures or ligand-bound complexes.

  • Rank and Analyze Hits: The output will be a list of potential protein targets ranked by how well their binding sites accommodate the pharmacophore.

Structure-Based Approaches: Reverse Docking

Structure-based methods utilize the three-dimensional structure of proteins to predict binding interactions.[14] Reverse docking (or inverse docking) involves screening a single ligand against a large library of protein structures to identify potential binding partners.

Experimental Protocol:

  • Prepare the Ligand Structure: Generate a 3D structure of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate and optimize its geometry.

  • Utilize a Reverse Docking Server: Employ a web-based tool such as SwissTargetPrediction. These servers maintain a curated library of 3D protein structures.

  • Submit the Ligand for Screening: Upload the 3D structure of the ligand to the server.

  • Interpret the Results: The server will provide a ranked list of potential protein targets based on the predicted binding affinity (docking score) of the ligand to each protein.

Machine Learning and AI-Powered Prediction

Modern drug discovery increasingly relies on machine learning and deep learning models trained on vast datasets of compound-protein interactions.[14] These models can identify complex patterns that are not apparent through simple similarity searches or docking.

Experimental Protocol:

  • Calculate Molecular Descriptors: Convert the 2D or 3D structure of the query compound into a set of numerical descriptors that capture its physicochemical and topological properties.

  • Select a Pre-trained Model: Utilize a publicly available, pre-trained deep learning model for drug-target interaction (DTI) prediction.

  • Input Descriptors and Predict: Feed the calculated descriptors into the model to obtain a list of predicted protein targets with associated confidence scores.

Consolidating and Prioritizing Predicted Targets

Each of the aforementioned methods will generate a list of potential protein targets. The next critical step is to consolidate these lists and prioritize the most promising candidates for further investigation.

Data Presentation: Predicted Protein Targets

Predicted Protein Target Protein Family Prediction Method(s) Rationale/Supporting Evidence from Benzothiazole Literature
Epidermal Growth Factor Receptor (EGFR) KinaseLigand Similarity, Reverse DockingBenzothiazole derivatives are known to inhibit EGFR.[1]
Vascular Endothelial Growth Factor Receptor (VEGFR) KinaseLigand Similarity, Reverse DockingSeveral benzothiazole-based compounds target VEGFR.[1]
Phosphoinositide 3-kinase (PI3K) KinaseLigand Similarity, Machine LearningThe benzothiazole scaffold is present in known PI3K inhibitors.[1][5]
Receptor-interacting protein kinase 1 (RIPK1) KinaseLigand SimilarityBenzothiazole derivatives have been identified as potent RIPK1 inhibitors.[5][7]
Topoisomerase II TopoisomeraseLigand Similarity, PharmacophoreThe planar benzothiazole ring system can intercalate with DNA, a mechanism relevant to topoisomerase inhibition.[1]
DNA Gyrase (Bacterial) TopoisomeraseLigand SimilarityBenzothiazole-containing compounds have shown inhibitory effects on bacterial DNA gyrase.[15][16]
Murine Double Minute 2 (MDM2) E3 Ubiquitin LigaseLigand SimilaritySome benzothiazole derivatives have been designed as p53-MDM2 inhibitors.[6]

Pathway and Network Analysis: Understanding the Biological Context

Identifying a list of potential protein targets is only the first step. To understand the potential physiological effects of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, it is crucial to place these targets within the context of biological pathways and interaction networks.

Signaling_Pathway cluster_0 Predicted Targets cluster_1 Downstream Effectors cluster_2 Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK activates VEGFR VEGFR VEGFR->PI3K activates Angiogenesis Angiogenesis VEGFR->Angiogenesis AKT AKT PI3K->AKT activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival mTOR->Proliferation

Caption: Potential signaling pathways modulated by targeting kinases.

Experimental Protocol:

  • Input Target List: Use the prioritized list of predicted protein targets as input for a pathway analysis tool such as KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome.

  • Identify Enriched Pathways: The tool will identify signaling pathways that are statistically over-represented by the input list of targets.

  • Network Visualization: Construct protein-protein interaction (PPI) networks using a tool like STRING to visualize the relationships between the predicted targets and other proteins.

  • Biological Interpretation: Analyze the enriched pathways and interaction networks to formulate hypotheses about the compound's mechanism of action and potential therapeutic applications or side effects.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded in silico workflow for predicting the protein binding targets of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate. By integrating ligand-based, structure-based, and machine learning approaches, we can generate a high-confidence list of potential targets. The subsequent pathway and network analysis provides a crucial biological context for these predictions.

It is imperative to recognize that these computational predictions are hypotheses that require experimental validation. Promising predicted targets should be pursued through in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and cell-based functional assays to confirm the interaction and elucidate the biological consequences. This synergistic approach of computational prediction followed by experimental validation is a powerful paradigm in modern drug discovery, accelerating the journey from a novel compound to a potential therapeutic agent.

References

  • Zhang S, Liu T, Wang X, et al. In silico Methods for Identification of Potential Therapeutic Targets. Front Bioeng Biotechnol. 2021;9:710341. [Link]

  • Zhong, F., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites.
  • An, J. Y., & Park, H. (2018). Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features. Journal of the Korean Society for Bioinformatics and Systems Biology, 36(4), 183–193. [Link]

  • Singh, T., Biswas, D., & Jayaram, B. (2021). Systematic computational strategies for identifying protein targets and lead discovery. Molecular Omics, 17(5), 719-733. [Link]

  • Sabe, V. T., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Research Journal of Pharmacy and Technology.
  • S, S., S, J., & K, S. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • Lin, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(20), 7055. [Link]

  • Koutsoukas, A., et al. (2013). In Silico Drug-Target Profiling. Methods in Molecular Biology, 993, 195-218. [Link]

  • Antala, B., et al. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. [Link]

  • Wang, J., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(1), 66-73. [Link]

  • PubChem. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. [Link]

  • Al-Zahrani, A. A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. [Link]

  • Ferluga, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4833. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Li, Y., et al. (2026). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Durcik, M., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ChEMBL. Compound: CHEMBL4741159. [Link]

  • Durcik, M., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. ResearchGate. [Link]

  • Lead Sciences. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 4(4), 596-601. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • PubChem. 2-Amino-4-methylthiazole. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • PubChem. (4R)-2-[[(2-phenylacetyl)amino]methyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]

  • Kumar, K., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]

  • PubChem. 2-(4-Aminophenyl)-6-methylbenzothiazole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Introduction & Mechanistic Rationale The 2-aminobenzothiazole scaffold is a highly privileged heterocyclic motif in modern drug discovery. The target compound, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminobenzothiazole scaffold is a highly privileged heterocyclic motif in modern drug discovery. The target compound, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3), serves as a critical building block for advanced pharmaceutical synthesis 1[1]. The most robust and scalable methodology for constructing this core is the Hugershoff reaction, which relies on the oxidative cyclization of an arylthiourea intermediate2[2].

Experimental Design & Causality

To ensure high yield and regioselectivity, the experimental conditions must be strictly controlled:

  • Solvent System (AcOH): Glacial acetic acid acts dually as a solvent and a mild acid catalyst. It facilitates the initial nucleophilic attack of the starting aniline onto the thiocyanate ion, driving the formation of the transient thiourea intermediate 3[3].

  • Oxidant Control (Br₂ at 0 °C): Bromine serves as the electrophilic oxidant. Because the reaction is highly exothermic and the aniline ring is electron-rich, dropwise addition at 0 °C is critical. This thermal control prevents runaway exotherms and suppresses unwanted intermolecular electrophilic aromatic substitution (e.g., para-bromination)2[2].

  • Stoichiometric Excess: A 4.0 molar equivalent of sodium thiocyanate is utilized to push the equilibrium of the arylthiourea formation to completion prior to the oxidative ring closure3[3].

Quantitative Data & Stoichiometry

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesFunction
Methyl 4-amino-3-methylbenzoate165.191.010.0 g60.5 mmolStarting Material
Sodium thiocyanate (NaSCN)81.074.019.6 g242.2 mmolThiocyanate Source
Bromine (Br₂)159.811.09.7 g60.7 mmolOxidant
Glacial Acetic Acid (AcOH)60.05Solvent300 mL-Solvent & Acid Catalyst

Reaction Workflow

Workflow Step1 1. Solvation Methyl 4-amino-3-methylbenzoate + NaSCN in AcOH Step2 2. Temperature Control Cool to 0 °C Step1->Step2 Step3 3. Oxidation Dropwise Br₂ Addition Step2->Step3 Step4 4. Cyclization Stir at 30 °C for 16 h Step3->Step4 Step5 5. Quenching Ice Water & NH₄OH (pH 8) Step4->Step5 Step6 6. Isolation Vacuum Filtration & Wash Step5->Step6

Caption: Experimental workflow for the synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

Step-by-Step Experimental Protocol

This methodology is adapted from validated patent literature for the synthesis of functionalized benzothiazoles3[3].

  • Preparation & Solvation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol) and NaSCN (19.6 g, 242.2 mmol). Suspend the solid mixture in glacial acetic acid (200 mL).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Oxidant Addition: Prepare a separate solution of bromine (9.7 g, 60.7 mmol) dissolved in glacial acetic acid (100 mL). Mount this solution in an addition funnel and add it dropwise to the reaction mixture over 30 to 60 minutes. Crucial Insight: Maintain the internal temperature near 0 °C during the entire addition to safely dissipate heat and prevent side reactions.

  • Oxidative Cyclization: Once the bromine addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to 30 °C and stir continuously for 16 hours. Crucial Insight: This extended duration provides the necessary activation energy for the intramolecular electrophilic attack of the activated sulfur species onto the ortho-position of the aromatic ring.

  • Quenching & Neutralization: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water. Slowly add aqueous ammonia (NH₄OH) dropwise until the solution reaches a pH of ~8. Crucial Insight: Neutralizing the acidic medium shifts the equilibrium, precipitating the free base form of the target benzothiazole while keeping highly soluble ammonium and bromide salts in the aqueous phase.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake extensively with distilled water to remove residual inorganic salts. Dry the solid thoroughly under vacuum to yield the crude Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

Protocol Validation & Quality Control

To ensure this protocol acts as a self-validating system, researchers must implement the following in-process controls:

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The complete consumption of the UV-active starting material indicates successful conversion.

  • pH Verification: During the quench step, the pH of the aqueous phase must be strictly verified with pH indicator paper. Failure to achieve mild alkalinity (pH 8) will result in the product remaining dissolved as a soluble hydrobromide/acetate salt, drastically reducing the isolated yield.

  • Structural Confirmation: Post-isolation, verify the structure via ¹H NMR spectroscopy. Successful cyclization is confirmed by the disappearance of the ortho-proton signal relative to the starting aniline, alongside the preservation of the methyl and ester signals.

References

  • Title: WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.

Sources

Application

The Versatile Scaffold: Applications of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate in Small Molecule Drug Discovery

Introduction: The 2-Aminobenzothiazole Core - A Privileged Structure in Medicinal Chemistry The 2-aminobenzothiazole moiety is a cornerstone in the edifice of modern medicinal chemistry, recognized as a "privileged scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Aminobenzothiazole Core - A Privileged Structure in Medicinal Chemistry

The 2-aminobenzothiazole moiety is a cornerstone in the edifice of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its rigid, bicyclic structure, combined with the hydrogen-bonding capabilities of the 2-amino group, provides a versatile framework for the design of potent and selective therapeutic agents.[4] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5] The specific compound, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, represents a key building block within this class, offering multiple points for chemical modification to explore and optimize biological activity. This guide provides an in-depth exploration of its potential applications and detailed protocols for its utilization in drug discovery campaigns.

Core Attributes of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate as a Drug Discovery Starting Point

This molecule is an attractive starting point for several reasons:

  • Synthetically Tractable: The 2-aminobenzothiazole core can be readily synthesized and functionalized. The presence of the 2-amino group, the methyl ester at the 6-position, and the aromatic ring system allows for diverse chemical modifications.[5]

  • Proven Bioactivity of the Scaffold: The broader family of 2-aminobenzothiazoles has a well-documented history of biological activity, reducing the initial risk in a drug discovery program.[4][6]

  • Versatile Interaction Potential: The scaffold can participate in various non-covalent interactions with protein targets, including hydrogen bonds, pi-stacking, and hydrophobic interactions.

Application Area 1: Development of Novel Antibacterial Agents Targeting DNA Gyrase and Topoisomerase IV

Scientific Rationale:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial drugs.[7][8] Closely related benzothiazole-cored compounds have shown inhibitory effects on these enzymes.[7][8] The structure of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate serves as an excellent starting point for designing inhibitors that can occupy the ATP-binding pocket of these enzymes. The 2-amino group can be functionalized to form key hydrogen bonds, while the benzothiazole ring can engage in hydrophobic and pi-stacking interactions.

Experimental Workflow for Antibacterial Drug Discovery

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit-to-Lead Optimization A Start: Methyl 2-amino-4-methyl- benzo[d]thiazole-6-carboxylate B Amide Coupling at 2-amino position (Diverse Carboxylic Acids) A->B C Ester Hydrolysis (6-position) followed by Amide Coupling A->C D Focused Chemical Library B->D C->D E Whole-cell Antibacterial Assay (e.g., S. aureus, E. coli) D->E F Enzymatic Assay (DNA Gyrase/Topoisomerase IV) D->F G Hit Identification & Triage E->G F->G H Structure-Activity Relationship (SAR) Studies G->H J Lead Candidate Selection H->J I ADMET Profiling I->J

Caption: Workflow for developing antibacterial agents.

Protocol 1: Synthesis of a Focused Amide Library

Objective: To generate a library of derivatives by acylating the 2-amino group to explore the structure-activity relationship (SAR).

Materials:

  • Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, heterocyclic carboxylic acids)

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents (EtOAc, NaHCO3 solution, brine, MgSO4, silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (1.0 eq) in anhydrous DMF.

  • Add the selected carboxylic acid (1.1 eq) and the coupling agent HATU (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Causality: The 2-amino group is a key interaction point in many protein targets. By creating a diverse set of amides, we systematically probe the steric and electronic requirements of the binding pocket. HATU is an efficient coupling reagent that minimizes side reactions and promotes high yields.

Protocol 2: Whole-Cell Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against clinically relevant bacterial strains.

Materials:

  • Synthesized benzothiazole derivatives dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Resazurin solution.

Procedure:

  • Prepare a 2-fold serial dilution of each test compound in a 96-well plate using CAMHB, typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria + antibiotic), a negative control (bacteria + media), and a sterility control (media only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible bacterial growth (i.e., the well remains blue).

Self-Validation: The inclusion of positive and negative controls is critical. The positive control ensures the assay is sensitive to known antibiotics, while the negative control confirms the viability of the bacterial inoculum.

Application Area 2: Scaffolding for Kinase Inhibitor Discovery

Scientific Rationale:

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole and related benzothiazole scaffolds are present in several approved and investigational kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib.[9] These scaffolds often act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate core is an ideal starting point for designing inhibitors targeting kinases implicated in cancer, such as Aurora kinases or tyrosine kinases.[10][11][12]

Logical Flow for Kinase Inhibitor Development

G A Target Selection & Validation (e.g., Aurora Kinase A) B Virtual Screening / Docking of a virtual library based on the Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate scaffold A->B C Synthesis of Top-Scoring Virtual Hits B->C D Biochemical Kinase Assay (e.g., ADP-Glo™) C->D E Cell-based Proliferation Assay (e.g., MCF-7, HCT116) D->E F SAR-driven Optimization E->F G Lead Candidate F->G

Caption: A streamlined approach to kinase inhibitor discovery.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To quantify the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized benzothiazole derivatives in DMSO.

  • Recombinant human kinase (e.g., Aurora Kinase A).

  • Substrate peptide for the kinase.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well plates.

  • Positive control inhibitor (e.g., a known Aurora kinase inhibitor).

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the kinase, the substrate peptide, and the test compound or control.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality and Trustworthiness: This assay directly measures the enzymatic activity of the target kinase. The amount of ADP produced is a direct readout of the enzyme's function. By measuring the reduction in ADP formation in the presence of the inhibitor, we obtain a quantitative measure of its potency (IC₅₀). The use of a well-characterized kit and appropriate controls ensures the reliability and reproducibility of the data.

Summary of Potential Applications and Derivatization Strategies

Application Area Target Class Primary Derivatization Site Secondary Derivatization Site Rationale
Antibacterial DNA Gyrase / Topoisomerase IV2-amino group (amide formation)6-carboxy group (amide formation)Mimicking ATP to bind in the active site; exploring interactions with key residues.
Anticancer Protein Kinases (e.g., Aurora, Src)2-amino group (substitution)4-methyl group (replacement)Forming hinge-binding interactions; accessing solvent-exposed regions for selectivity.
Anti-inflammatory Cyclooxygenase (COX), Cytokines2-amino group (amide/urea formation)6-carboxy group (bioisosteric replacement)Targeting enzymes or signaling pathways involved in inflammation.[13]
Antitubercular β-ketoacyl-ACP synthase (mtFabH)2-amino group (acylation)5-position of the thiazole ringModification of a known scaffold with activity against M. tuberculosis.[14]

Conclusion

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is more than just a chemical intermediate; it is a versatile and powerful scaffold for modern drug discovery. Its proven synthetic accessibility and the well-established biological relevance of the 2-aminobenzothiazole core make it an asset for initiating projects targeting a wide range of diseases. The protocols and workflows detailed herein provide a robust framework for researchers to unlock the therapeutic potential of this promising molecule, from initial library synthesis to robust biological evaluation and lead optimization.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved from [Link]

  • IUCr. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Retrieved from [Link]

  • Durcik, M., et al. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Retrieved from [Link]

  • IUCrData. (n.d.). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Retrieved from [Link]

  • PubMed. (2023, November 7). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • ACS Publications. (2024, March 14). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2012, October 3). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]

  • ResearchGate. (2023, November 7). (PDF) 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold | Request PDF. Retrieved from [Link]

  • PMC. (2024, September 9). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2023, November 7). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024, December 12). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 8). New 2-aminobenzothiazole derivatives: Design, synthesis, anti-inflammatory and ulcerogenicity evaluation | Request PDF. Retrieved from [Link]

  • MDPI. (2025, January 22). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Methodologies for the Preparation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Introduction & Strategic Rationale Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug development, frequently acting as bioisosteres for indole and purine rings. The target compound, Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug development, frequently acting as bioisosteres for indole and purine rings. The target compound, Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) , is a highly functionalized building block. The presence of the 2-amino group provides a vector for kinase-inhibitor hinge-binding motifs, while the 6-methyl ester allows for late-stage diversification (e.g., amide coupling). Crucially, the 4-methyl group restricts the conformational rotation of substituents at the 2-position, a common tactic used by drug development professionals to lock molecules into bioactive conformations.

Historically, 2-aminobenzothiazoles were synthesized via the Hugershoff reaction, which utilizes stoichiometric bromine. However, this method suffers from poor atom economy, severe safety hazards, and risks of over-bromination. Modern synthetic protocols favor catalytic cross-dehydrogenative coupling (CDC) or transition-metal-catalyzed tandem reactions, which offer superior environmental profiles and functional group tolerance[1],[2].

Mechanistic Insights & Regiochemical Fidelity (E-E-A-T)

As an application scientist, selecting the correct catalytic pathway is paramount to avoiding complex downstream purifications. For this specific target, we utilize an Iodine-Catalyzed Aerobic Oxidative Cyclization [1].

  • The Causality of Regioselectivity: The synthesis begins with methyl 4-amino-3-methylbenzoate. When converted to its corresponding thiourea, cyclization to form the thiazole ring must occur at a position ortho to the nitrogen. Because the 3-position of the aniline precursor is already sterically blocked by a methyl group, the electrophilic C-S bond formation is forced exclusively to the 5-position. This innate steric directing effect guarantees >99% regioselectivity, directly yielding the 4-methylbenzothiazole architecture without regioisomeric contamination.

  • The Causality of Catalyst Selection: Iodine (I₂) acts as a soft, thiophilic Lewis acid. It selectively coordinates to the sulfur atom of the thiourea, increasing its electrophilicity and triggering an intramolecular electrophilic aromatic substitution (or radical cation pathway)[1].

  • The Causality of the Terminal Oxidant: Molecular oxygen (O₂) is employed as the terminal oxidant. It intercepts the hydrogen iodide (HI) byproduct, regenerating the active I₂ catalyst and releasing water as the only stoichiometric byproduct. This prevents the over-oxidation of the sulfur atom to a sulfoxide, a common failure mode when using harsher oxidants like peroxides.

Experimental Protocols: A Self-Validating Workflow

The following protocol outlines the two-phase synthesis of the target compound.

Phase 1: Synthesis of the Thiourea Intermediate
  • Reaction Setup: In a 250 mL round-bottom flask, suspend Methyl 4-amino-3-methylbenzoate (10.0 mmol, 1.65 g) in 50 mL of 1.0 M aqueous HCl.

  • Reagent Addition: Add Ammonium thiocyanate (NH₄SCN) (15.0 mmol, 1.14 g) in one portion.

  • Thermal Activation: Heat the mixture to reflux (100 °C) for 4–6 hours. Mechanistic Note: The acidic environment protonates the thiocyanate, generating electrophilic isothiocyanic acid (HN=C=S) in situ, which is subsequently attacked by the aniline.

  • Workup: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. Filter the resulting white/pale-yellow precipitate, wash with cold deionized water (2 × 20 mL), and dry under high vacuum to yield methyl 3-methyl-4-thioureidobenzoate.

Phase 2: Iodine-Catalyzed Aerobic Cyclization
  • Reaction Setup: Charge a 50 mL Schlenk tube with the intermediate methyl 3-methyl-4-thioureidobenzoate (5.0 mmol), Iodine (1.0 mmol, 254 mg, 20 mol%), and Chlorobenzene (15 mL)[1]. Solvent Rationale: Chlorobenzene is selected for its high boiling point and resistance to oxidative degradation.

  • Atmosphere Exchange: Equip the flask with an O₂ balloon. Purge the headspace three times with O₂ to ensure a purely aerobic atmosphere.

  • Catalytic Turnover: Heat the mixture to 120 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The initial iodine addition will turn the solution deep brown. As the reaction progresses, the starting material (R_f ~0.3, UV-active but non-fluorescent) will be consumed. Complete conversion is validated by the emergence of a bright blue fluorescent spot under 254 nm UV light (R_f ~0.5), which is highly characteristic of the extended aromatic conjugation in the newly formed benzothiazole ring.

  • Quench & Isolation: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce any residual iodine (the organic layer will transition from brown to clear/pale yellow). Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate pure Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate .

Quantitative Data: Method Comparison

The table below summarizes why the I₂/O₂ catalytic system is prioritized over traditional and alternative transition-metal methods for this specific substrate class.

Synthetic MethodologyCatalyst / ReagentsTerminal OxidantTemp (°C)Atom EconomyRegioselectivity RiskTypical Yield
Traditional Hugershoff None (Stoichiometric Br₂)Br₂0 to 25LowHigh (Over-bromination)50–70%
Cu(I)-Catalyzed Tandem [2]CuI (10 mol%), 1,10-phenNone50ModerateNone (Requires pre-iodinated precursor)60–85%
Iodine-Catalyzed CDC [1]I₂ (20 mol%) O₂ (1 atm) 120 High Low (Sterically directed by 4-methyl) 75–92%

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the continuous regeneration of the iodine catalyst via aerobic oxidation.

Mechanism Thiourea Methyl 3-methyl-4-thioureidobenzoate (Substrate) I2_Complex Iodine-Thiourea Complex (Electrophilic S-activation) Thiourea->I2_Complex + I2 (20 mol%) Cyclization Intramolecular C-H Functionalization (Cross Dehydrogenative Coupling) I2_Complex->Cyclization Intermediate Cationic Wheland-type Intermediate Cyclization->Intermediate Product Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (Target Product) Intermediate->Product - H+ HI_Release Hydrogen Iodide (HI) (Byproduct) Intermediate->HI_Release - I- O2_Oxidation Aerobic Oxidation (O2) (Catalyst Regeneration) HI_Release->O2_Oxidation + 1/2 O2 O2_Oxidation->I2_Complex Regenerates I2 (- H2O)

Caption: Iodine-catalyzed aerobic cross-dehydrogenative coupling (CDC) cycle for 2-aminobenzothiazole synthesis.

Sources

Application

How to prepare Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate stock solutions for cell culture

Application Note: Preparation and Handling of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Stock Solutions for In Vitro Cell Culture Introduction & Scientific Rationale Benzothiazole nuclei are privileged hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Stock Solutions for In Vitro Cell Culture

Introduction & Scientific Rationale

Benzothiazole nuclei are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and drug development due to their diverse biological activities, including antitumor, antimicrobial, and kinase-inhibitory functions[1]. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) serves as a critical building block and bioactive small molecule in these discovery pipelines.

Because this compound is highly hydrophobic, aqueous buffers are ineffective for primary dissolution. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent, ensuring complete solvation while preventing hydrolytic degradation[2]. However, improper preparation or dilution of DMSO stock solutions can lead to compound precipitation ("crashing out"), inaccurate dosing, and solvent-induced cytotoxicity[2][3]. This application note provides a field-proven, self-validating protocol for preparing and handling stock solutions of this benzothiazole derivative for cell culture assays.

Physicochemical Properties

Understanding the physicochemical constraints of the compound is the first step in ensuring experimental reproducibility.

PropertyValue
Chemical Name Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
CAS Number 225525-63-3
Molecular Formula C10H10N2O2S
Molecular Weight 222.26 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade)
Storage (Powder) 2-8°C, keep in a dark place, sealed and dry
Storage (DMSO Stock) -20°C to -80°C (Strictly avoid freeze-thaw cycles)

Data sourced from authoritative chemical databases.

Causality in Experimental Design (Expertise & Experience)

As a researcher, you must understand why certain methodological choices are made to troubleshoot effectively:

  • Why Anhydrous DMSO? Atmospheric moisture absorbed by standard DMSO can initiate the hydrolysis of the carboxylate ester group on the benzothiazole ring. Using anhydrous, argon-purged DMSO preserves the structural integrity of the compound[2].

  • Why Aliquot? Repeated freeze-thaw cycles cause condensation inside the tube, introducing water that degrades the compound and reduces its solubility over time. Single-use aliquots eliminate this variable entirely[2][3].

  • Why Avoid Direct Filtration of the DMSO Stock? Pure DMSO can dissolve or extract toxic oligomers from standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters. Furthermore, hydrophobic small molecules often bind non-specifically to filter membranes, drastically reducing the actual concentration of the stock. Since pure DMSO is strongly bactericidal, sterile filtration of the master stock is generally unnecessary if prepared under aseptic conditions[4].

Step-by-Step Protocol: Preparation of a 10 mM Master Stock

Materials Required:

  • Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate powder

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)[2]

  • Calibrated analytical balance (readability 0.01 mg)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

Methodology:

  • Equilibration : Allow the sealed vial of the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Calculation & Weighing : To prepare a 10 mM stock, calculate the required mass based on the molecular weight (222.26 g/mol ).

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

    • Example: To make 1 mL of a 10 mM stock, weigh exactly 2.22 mg of the compound.

    • Tare a sterile amber tube and carefully transfer the powder using an anti-static micro-spatula.

  • Dissolution : Add 1.0 mL of anhydrous DMSO to the tube[3].

  • Homogenization : Cap the tube tightly. Vortex at medium speed for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2-5 minutes until no particulates remain[2].

  • Aliquoting : Working inside a Class II biological safety cabinet, distribute the 10 mM master stock into 20 µL or 50 µL aliquots in sterile amber tubes to protect the compound from photodegradation[2].

  • Storage : Immediately transfer the aliquots to a -20°C (for use within 1 month) or -80°C (for up to 6 months) freezer[2][4].

Workflow Visualization

G Powder Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (Powder, Store at 2-8°C) Weigh Weigh 2.22 mg (Analytical Balance) Powder->Weigh Dissolve Add 1 mL Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Aliquot Aliquot into Amber Tubes (e.g., 50 µL/tube) Dissolve->Aliquot Store Store Master Stock (10 mM) (-20°C to -80°C) Aliquot->Store Dilute1 Serial Dilution in DMSO (Prepare 1000x Intermediate) Store->Dilute1 Thaw on ice Dilute2 Dilute 1:1000 in Pre-warmed Media (Final DMSO ≤ 0.1%) Dilute1->Dilute2 Add to media Assay In Vitro Cell Culture Assay (+ Vehicle Control) Dilute2->Assay

Experimental workflow for the preparation and dilution of benzothiazole DMSO stock solutions.

Preparation of Working Solutions for Cell Culture

Adding a high-concentration DMSO stock directly into aqueous cell culture media often causes the hydrophobic benzothiazole to locally precipitate before it can disperse. To prevent this, utilize a serial dilution strategy [1][3].

Protocol for Media Supplementation:

  • Intermediate Stock : Thaw a single aliquot of the 10 mM master stock at room temperature. Dilute it in pure DMSO to create a 1000x intermediate stock relative to your final desired assay concentration.

  • Media Dilution : Pre-warm the cell culture media to 37°C. Add 1 µL of the 1000x intermediate stock per 1 mL of media.

  • Rapid Mixing : Immediately invert or gently pipette the media to ensure rapid dispersion[3].

  • Vehicle Control (Self-Validating System) : You must prepare a parallel vehicle control by adding 1 µL of pure DMSO to 1 mL of media. This ensures that any observed cellular phenotypes (e.g., apoptosis, growth arrest) are strictly caused by the compound and not by DMSO toxicity[3][5].

Quantitative Dilution Matrix (Targeting ≤0.1% Final DMSO):

Desired Final Concentration in MediaIntermediate DMSO Stock Required (1000x)Volume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO Concentration
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1% (v/v)
5 µM 5 mM1.0 µL999 µL0.1% (v/v)
1 µM 1 mM1.0 µL999 µL0.1% (v/v)
Vehicle Control Pure DMSO1.0 µL999 µL0.1% (v/v)

Note: Maintaining a final DMSO concentration of ≤0.1% (v/v) is highly recommended, as concentrations above 0.5% can induce artifactual cytotoxicity or spontaneous differentiation in sensitive cell lines[1][4].

References

  • SMALL MOLECULES: Preparation and Storage Guidelines Captivate Bio URL:[Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors F1000Research URL: [Link]

  • A novel inhibitor of Rho GDP-dissociation inhibitor α improves the therapeutic efficacy of paclitaxel in Lewis lung carcinoma Spandidos Publications URL:[Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer PubMed Central (PMC) URL: [Link]

Sources

Method

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate integration in high-throughput screening assays

Application Note: Integration of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate in High-Throughput Screening Assays for Kinase and Virulence Inhibition Executive Summary & Structural Rationale Methyl 2-amino-4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate in High-Throughput Screening Assays for Kinase and Virulence Inhibition

Executive Summary & Structural Rationale

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery[1]. Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are privileged structures that exhibit potent biological activities, primarily through the inhibition of kinase targets[2].

The structural anatomy of this specific compound dictates its utility and behavior in High-Throughput Screening (HTS) environments:

  • 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor. In bacterial targets, this moiety directly interacts with highly conserved aspartate residues within the G1-box of the catalytic and ATP-binding (CA) domain of histidine kinases[3].

  • Benzothiazole Core: Facilitates robust π−π stacking interactions with conserved tyrosine residues in the target binding pocket[3].

  • Methyl Carboxylate (6-position): Enhances lipophilicity and cell permeability compared to the free carboxylic acid, allowing the compound to occupy larger hydrophobic pockets within the ATP-binding site[3].

Mechanistic Target: The GacS/GacA Two-Component System

While benzothiazoles are routinely screened against human protein kinases for oncology indications, a highly promising application is their use as anti-virulence agents against multidrug-resistant pathogens like Pseudomonas aeruginosa[4]. The compound targets the GacS/GacA two-component system (TCS), a histidine kinase signaling cascade that regulates biofilm formation and toxin production[4]. By inhibiting the CA domain of GacS, the compound blocks the phosphotransfer to the GacA response regulator, effectively neutralizing the pathogen's virulence without exerting the bactericidal pressure that drives antibiotic resistance[5].

Mechanism Signal Environmental Signal (Host Stress) GacS GacS Sensor Kinase (Dimerization) Signal->GacS ATP ATP Binding (CA Domain) GacS->ATP GacA GacA Response Regulator (Phosphorylation) ATP->GacA Phosphotransfer Inhibitor Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Inhibitor->ATP Competitive Inhibition Virulence Virulence Expression (Biofilm Formation) GacA->Virulence Gene Activation

Fig 1. Mechanism of GacS/GacA histidine kinase inhibition by 2-aminobenzothiazole derivatives.

HTS Workflow & Self-Validating Protocols

To effectively evaluate this compound and its derivatives, a two-tiered screening cascade is employed: a primary biochemical assay to confirm target engagement, followed by a secondary phenotypic assay to validate biological efficacy.

HTS_Workflow Lib Compound Library (Benzothiazole Derivatives) Prep Acoustic Dispensing (100 nL/well in DMSO) Lib->Prep PriScreen Primary Screen: HTRF Kinase Assay (Targeting CA Domain) Prep->PriScreen QC Quality Control (Z'-factor > 0.5) PriScreen->QC HitSel Hit Selection (>50% Inhibition) QC->HitSel Pass Discard Discard False Positives QC->Discard Fail SecScreen Secondary Screen: Phenotypic (P. aeruginosa Biofilm) HitSel->SecScreen SecScreen->Discard Toxicity / No Effect Lead Lead Optimization (In Vivo Validation) SecScreen->Lead Confirmed Anti-Virulence

Fig 2. HTS workflow for benzothiazole derivatives from biochemical screening to phenotypic validation.

Protocol 1: Primary Biochemical Screen (HTRF Kinase Assay)

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected for the primary screen because it utilizes a time-delayed fluorescence measurement (Europium cryptate donor and XL665 acceptor). This eliminates the high background auto-fluorescence typically associated with heterocyclic compounds like benzothiazoles, ensuring high data fidelity[2].

Step-by-Step Methodology:

  • Compound Preparation: Using an acoustic liquid handler, dispense 100 nL of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (10 mM stock in 100% DMSO) into a 384-well low-volume assay plate.

  • Enzyme-Substrate Pre-incubation: Add 5 µL of recombinant GacS kinase and biotinylated peptide substrate dissolved in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate and bind the CA domain before introducing the competing ATP[2].

  • Reaction Initiation: Dispense 5 µL of ATP solution (at the predetermined Km​ value) to all wells. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection mix (Eu-cryptate-labeled anti-phospho antibody and Streptavidin-XL665 in detection buffer containing EDTA). Causality: EDTA chelates Mg2+, immediately halting the kinase reaction to ensure a synchronized endpoint[2].

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Self-Validation Step: Calculate the Z'-factor using the vehicle control (DMSO) and positive control (e.g., Riluzole). The assay is only validated and hit selection only proceeds if Z′≥0.5 [2].

Protocol 2: Secondary Phenotypic Screen (Anti-Virulence Biofilm Assay)

Causality & Rationale: Compounds that inhibit the isolated kinase must be validated in cellulo. We measure biofilm inhibition rather than standard Minimum Inhibitory Concentration (MIC). If a compound kills the bacteria (lowers planktonic growth), it acts as a traditional antibiotic. If it inhibits biofilm formation without affecting planktonic growth, it is a true anti-virulence agent targeting the GacS/GacA pathway[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow P. aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh M9 minimal medium supplemented with 0.4% arginine (which promotes biofilm formation).

  • Assay Setup: Dispense 50 µL of the bacterial suspension into a 384-well clear-bottom plate containing the pre-dispensed compound (final concentration 10-50 µM).

  • Incubation: Incubate statically for 24 hours at 37°C. Causality: Static conditions are strictly required to allow bacterial attachment and biofilm maturation at the air-liquid interface.

  • Orthogonal Readout (Self-Validation): Measure the optical density at 600 nm ( OD600​ ). Causality: This measures planktonic (free-floating) cell viability. Compounds causing >20% reduction in OD600​ are flagged as bactericidal and excluded from the anti-virulence hit list[5].

  • Biofilm Staining: Carefully aspirate the planktonic medium. Wash the wells twice with PBS to remove non-adherent cells. Add 50 µL of 0.1% Crystal Violet solution and incubate for 15 minutes.

  • Quantification: Wash the wells three times with distilled water. Solubilize the bound Crystal Violet with 50 µL of 30% acetic acid. Measure absorbance at 590 nm ( OD590​ ).

Data Presentation and Quality Control Metrics

To systematically evaluate the integration of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate into the HTS pipeline, empirical data must be cross-referenced against strict quality control thresholds.

MetricTarget ThresholdBiological / Assay ImplicationCorrective Action if Failed
Z'-factor (Primary) ≥0.5 Excellent assay robustness and separation between positive/negative controls[2].Re-optimize enzyme/substrate concentrations or check dispensing accuracy.
Signal-to-Background ≥3.0 Sufficient dynamic range for HTRF detection.Increase ATP concentration or incubation time.
Planktonic OD600​ ≥80% of VehicleEnsures the compound is not acting as a general biocide/toxin[5].Discard compound or re-test at a lower concentration.
Biofilm OD590​ ≤50% of VehicleConfirms potent anti-virulence activity via GacS/GacA inhibition[4].Compound is inactive; proceed to structural analogs.

Table 1. Quantitative data interpretation and self-validation metrics for the dual-assay HTS workflow.

References

  • BenchChem. "Application Notes and Protocols for High-Throughput Screening of 5,6-Difluorobenzo[d]thiazol-2-amine Libraries." BenchChem, 2025. 2

  • Sigma-Aldrich. "Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate | 225525-63-3." Merck KGaA. 1

  • Fihn, C. A., et al. "Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes." Bioorganic Chemistry, 2024. 3

  • Fihn, C. A., et al. "2-Aminobenzothiazoles Inhibit Virulence Gene Expression and Block Polymyxin Resistance in Salmonella enterica." Infection and Immunity, 2020.5

  • MDPI. "Identification and Validation of Promising Targets and Inhibitors of Biofilm Formation in Pseudomonas aeruginosa: Bioinformatics, Virtual Screening, and Biological Evaluation." International Journal of Molecular Sciences, 2023. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Recrystallization and Purification for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity isolation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity isolation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3)[1].

Due to the amphiphilic nature of benzothiazole derivatives—featuring a polar, hydrogen-bonding headgroup (2-amino, thiazole nitrogen) and a hydrophobic core (4-methyl, aromatic ring)—purification often presents unique thermodynamic challenges[2]. This center provides causally-driven, self-validating protocols and troubleshooting guides to ensure >98% purity yields.

Physicochemical Profiling & Solvent Compatibility

Successful purification relies on exploiting the specific intermolecular forces of the target compound. The 2-amino group acts as a strong hydrogen bond donor, while the ester carbonyl and thiazole nitrogen serve as acceptors. This network drives rapid crystallization but also makes the compound prone to co-crystallizing with structurally similar impurities[3].

Table 1: Physicochemical Properties & Purification Causality

PropertyValueCausality for Purification Strategy
Molecular Formula C₁₀H₁₀N₂O₂S-
Molecular Weight 222.26 g/mol -
pKa (Conjugate Acid) ~4.5The weakly basic 2-amino group allows for selective protonation, making acid-base extraction highly effective for removing neutral impurities[3].
H-Bonding Profile 1 Donor / 4 AcceptorsHigh propensity for lattice formation. Protic solvents (EtOH, MeOH) are required to disrupt these bonds at elevated temperatures[2].
Lipophilicity Moderately LipophilicThe 4-methyl group and aromatic core prevent dissolution in cold polar solvents, driving high-yield precipitation upon cooling.
Optimal Solvents EtOH, EtOAc/HexaneEthanol balances hot solubility with cold insolubility. EtOAc/Hexane gradients are ideal for silica gel chromatography[2].

Purification Decision Workflow

The following diagram outlines the strategic decision-making process for purifying Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate based on the specific impurity profile detected via LC-MS or TLC.

PurificationWorkflow N1 Crude Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate N2 Impurity Profiling (LC-MS / TLC) N1->N2 N3 Neutral Impurities (Unreacted Ester) N2->N3 Detects N4 Regioisomers (5-carboxylate) N2->N4 Detects N5 Oxidation Byproducts (Colored) N2->N5 Detects N6 Acid-Base Extraction (1M HCl) N3->N6 Resolves N7 Column Chromatography (Silica, EtOAc/Hexane) N4->N7 Resolves N8 Hot Charcoal Filtration N5->N8 Resolves N9 Recrystallization (EtOH or EtOAc/Hexane) N6->N9 N7->N9 N8->N9 N10 Pure Target Compound (>98% Purity) N9->N10 Final Step

Decision tree for the purification of 2-aminobenzothiazole derivatives.

Self-Validating Experimental Protocols

Do not blindly follow steps; understand the thermodynamic drivers behind them. The protocols below incorporate built-in validation checks to ensure process integrity.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Mechanism: Ethanol disrupts the intermolecular hydrogen bonding of the 2-amino group at its boiling point (78 °C). Upon cooling, the hydrophobic 4-methyl group forces the compound out of the polar solvent, nucleating a highly pure crystalline lattice[2].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approx. 5-10 mL per gram of crude) while stirring vigorously[2].

    • Validation Check: The solution must become completely transparent. If insoluble particulate remains after 5 minutes of boiling, it is likely an inorganic salt byproduct. Perform a hot filtration.

  • Decolorization (Optional): If the solution is dark yellow or brown, add 5% (w/w) activated charcoal. Boil for 2 minutes, then filter hot through a Celite pad[3].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling ensures thermodynamic control, yielding larger, purer crystals.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold ethanol (to prevent dissolution) followed by cold hexane (to remove trace lipophilic impurities).

    • Validation Check: Spot the mother liquor on a TLC plate alongside the pure crystals. A faint product spot in the mother liquor confirms the solvent volume was optimal (saturation was reached).

Protocol B: Acid-Base Extraction

Mechanism: The 2-amino group is weakly basic. Treating the crude mixture with aqueous acid protonates the heterocycle, driving it into the aqueous phase while leaving unreacted neutral starting materials (e.g., substituted anilines or thioureas) in the organic phase[3].

  • Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1M HCl (3 x 50 mL).

    • Validation Check: Test the pH of the combined aqueous extracts. It must be < 2 to ensure complete protonation of the benzothiazole core.

  • Phase Separation: Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ or 1M NaOH dropwise with stirring until precipitation ceases[3].

    • Causality: Deprotonation restores the neutral, lipophilic state of the compound, causing it to crash out of the aqueous solution.

    • Validation Check: Test the pH. It must be > 7. Copious off-white precipitate should be visible.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the target compound separates as a liquid phase because its melting point is lower than the temperature at which it saturates the solvent[2]. For Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, the methyl ester group lowers the melting point compared to its parent carboxylic acid, increasing the risk of oiling out.

  • Solution:

    • Switch to a binary solvent system (e.g., Ethyl Acetate / Hexane) to lower the boiling point of the solvent matrix.

    • Re-heat the oiled-out mixture until homogeneous, then cool it extremely slowly (e.g., in a warm water bath that cools to room temperature overnight).

    • Introduce a seed crystal at the cloud point to force solid lattice nucleation rather than liquid phase separation.

Q2: I am seeing co-crystallization of regioisomers (e.g., the 5-carboxylate isomer). How can I separate them? A2: Regioisomers share nearly identical solubility profiles, making single-solvent recrystallization ineffective[3].

  • Solution: You must exploit slight differences in dipole moments. Switch to using silica gel. Use a shallow gradient of Ethyl Acetate in Hexane (e.g., starting at 10% EtOAc and slowly ramping to 30%). The 4-methyl group creates distinct steric hindrance around the 2-amino group compared to other regioisomers, which will alter its retention factor (Rf) on silica[2].

Q3: The isolated yield is extremely low despite excellent purity. What went wrong? A3: Low yields in benzothiazole recrystallization usually stem from a thermodynamic imbalance: either the solvent is too polar (retaining the ester in solution) or the solvent volume is too high[2].

  • Solution: Ensure you are using the absolute minimum volume of boiling solvent. If using ethanol, consider adding water dropwise at the boiling point until slight turbidity persists (antisolvent addition). This forces the hydrophobic core out of solution upon cooling, drastically improving yield.

Q4: The final product has a persistent yellow/brown tint. How do I remove it? A4: Benzothiazole syntheses (especially those involving oxidative cyclization of thioureas) often generate highly conjugated, colored oxidation byproducts (e.g., disulfides)[4].

  • Solution: Treat the hot solution with 5-10% (w/w) activated charcoal[2]. The planar, highly conjugated impurities will intercalate into the charcoal matrix via π-π stacking. It is critical to filter the solution while boiling hot through a Celite pad to prevent the charcoal from passing into the filtrate[3].

References

  • Piscitelli F., Ballatore C., Smith A.B. "Solid phase synthesis of 2-aminobenzothiazoles." Bioorganic & Medicinal Chemistry Letters. 2010;20(2):644–648. Available at:[Link]

Sources

Optimization

Preventing degradation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate during long-term storage

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the long-term storage of Methyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the long-term storage of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3). Adherence to these protocols is critical for maintaining the compound's purity, stability, and experimental validity over time. The structural features of this molecule—specifically its aromatic amine, methyl ester, and benzothiazole core—necessitate stringent control of environmental conditions to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for the long-term stability of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate?

For optimal long-term stability, the compound should be stored under the conditions summarized in the table below. These conditions are designed to mitigate the primary degradation pathways of oxidation, hydrolysis, and photodegradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Slows down all potential chemical degradation reactions.
For multi-year storage, consider -20°C or -70°C.[2][3]Significantly reduces reaction kinetics for maximum stability.
Atmosphere Inert Gas (Argon or Nitrogen)The 2-amino group is susceptible to oxidation.[4] An inert atmosphere prevents this.
Light Protect from Light (Amber Vial/Opaque Container)[1][5]Benzothiazole derivatives can be sensitive to light, which can catalyze degradation.[6]
Moisture Sealed in Dry/Anhydrous ConditionsThe methyl ester is prone to hydrolysis in the presence of water.[7][8]
Container Tightly Sealed Glass or HDPE[9][10]Ensures chemical compatibility and prevents exposure to atmospheric moisture and oxygen.[11][12]

Q2: Why is low-temperature storage so important?

Lowering the temperature reduces the kinetic energy of molecules, which dramatically slows the rate of all chemical reactions, including degradation. While room temperature (20°C) can lead to reduced recovery of aromatic amines, storage at -70°C has been shown to maintain their stability for over a year.[2][3] A storage temperature of 2-8°C is a standard and effective practice for preventing significant degradation over many months.[1]

Q3: What are the visible signs of degradation?

The most likely visible sign of degradation is a color change . Oxidation of the aromatic amine group often produces colored impurities, causing the typically off-white or light-colored solid to darken, potentially appearing yellow, brown, or even black over time.[13] The formation of polymeric byproducts can also alter the physical appearance of the material.

Q4: How does atmospheric oxygen affect the compound?

The primary amine on the benzothiazole ring is a prime target for oxidation by atmospheric oxygen. This process can lead to the formation of azo compounds, nitro derivatives, or complex polymeric materials.[13] To preserve the integrity of the amino group, storing the compound under an inert atmosphere, such as argon or nitrogen, is a critical preventative measure.[4][5]

Q5: Is the compound sensitive to light?

Yes. The benzothiazole ring system can absorb UV and visible light, which can provide the energy needed to initiate degradation reactions (photodegradation).[6][14][15] Therefore, it is mandatory to store the compound in light-protecting containers, such as amber glass vials or opaque packaging, to maintain its stability.[1]

Q6: What type of container should I use?

The ideal container should be chemically inert and provide a hermetic seal. Borosilicate glass vials with PTFE-lined caps are an excellent choice. For larger quantities, high-density polyethylene (HDPE) containers are also suitable.[9][10] The most critical feature is a secure, tight-fitting seal to prevent the ingress of moisture and air, which are the main drivers of hydrolysis and oxidation.[12][16]

Section 2: Potential Degradation Pathways

Understanding the chemical liabilities of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is key to preventing its degradation. The three primary pathways of concern are outlined below.

cluster_main Degradation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate cluster_degradation Parent Parent Compound Oxidation Oxidized Species (e.g., Azo Compounds, Polymers) Parent->Oxidation O2, Light, Metal Traces Hydrolysis Carboxylic Acid + Methanol Parent->Hydrolysis H2O (Acid/Base Catalyzed) Photo Photodegradation Products Parent->Photo UV/Visible Light

Caption: Key degradation pathways for the target compound.

  • Oxidation: The electron-rich 2-amino group is highly susceptible to oxidation, especially when exposed to air. This can be accelerated by light or trace metal impurities. The resulting products are often complex and colored.[4][13]

  • Hydrolysis: The methyl ester functional group can be cleaved by water to form the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acidic and alkaline conditions and can occur slowly even with trace amounts of moisture over long periods.[7][8][17]

  • Photodegradation: Benzothiazole-containing molecules can undergo various photochemical reactions upon exposure to light, including ring cleavage or rearrangement.[14] This underscores the necessity of storing the compound in the dark.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and handling of the compound.

Observed Problem Probable Cause Troubleshooting & Prevention Strategy
Color Change (e.g., yellowing, darkening) Oxidation of the 2-amino group.Immediate Action: Re-evaluate the purity of the sample using an appropriate analytical method (e.g., HPLC, LC-MS). Prevention: Always handle and store the compound under an inert atmosphere (N₂ or Ar). Ensure the container is sealed tightly. For future use, aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk stock to air.
New peak in HPLC/LC-MS, often more polar Hydrolysis of the methyl ester to the carboxylic acid.Immediate Action: Confirm the identity of the new peak by comparing its retention time to a standard of the corresponding carboxylic acid, if available, or by mass spectrometry. Prevention: Ensure the compound is stored in a desiccated environment. Use a desiccator for storage or add a small packet of desiccant to the secondary containment. Always use dry solvents and glassware when handling the compound.
General decrease in purity over time despite cold storage Combined Degradation: Slow, concurrent oxidation, hydrolysis, or photodegradation due to suboptimal storage.Immediate Action: Re-purify the material if necessary and feasible. Prevention: Implement the full recommended storage protocol (See Section 4.1). Aliquoting is the most effective strategy to maintain the integrity of the bulk sample by minimizing handling and exposure cycles.[4]

Section 4: Protocols for Ensuring Stability

Protocol 4.1: Recommended Storage Protocol
  • Upon Receipt: Visually inspect the container for an intact seal and the compound for its expected color and physical form.

  • Inert Atmosphere: If the compound was not shipped under an inert atmosphere, transfer it inside a glovebox or glove bag to a clean, dry, amber glass vial.

  • Backfill & Seal: Backfill the vial with dry argon or nitrogen gas.

  • Cap Securely: Tightly seal the vial with a PTFE-lined cap.

  • Label: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial in a 2-8°C refrigerator that is designated for chemical storage. For storage longer than one year, placement in a -20°C freezer is recommended.

Protocol 4.2: Aliquoting for Long-Term Storage

Aliquoting prevents contamination and degradation of the entire batch from repeated warming, cooling, and exposure to the atmosphere.

  • Preparation: Inside a glovebox or under a gentle stream of inert gas, bring the main container of the compound to room temperature.

  • Distribution: Weigh the desired quantity of the compound into smaller, pre-tared, and dried amber vials.

  • Inerting: Backfill each aliquot vial with argon or nitrogen.

  • Sealing: Securely cap each vial immediately after backfilling.

  • Labeling: Label each aliquot with all relevant information.

  • Storage: Return the aliquots and the main stock container to the appropriate cold storage conditions (2-8°C or -20°C).

Protocol 4.3: Workflow for a Simple Stability Assessment

This workflow allows a lab to verify the stability of the compound under its specific storage conditions.

A Receive & Aliquot Compound B Perform T=0 Analysis (HPLC Purity, Appearance) A->B C Store Aliquots at Recommended Conditions (e.g., 4°C, Dark, Inert) A->C E Compare Purity & Impurity Profile to T=0 Data B->E D Analyze Aliquot at Time = X months C->D Pull sample D->E F Assess Stability & Determine Shelf-Life E->F

Caption: Workflow for a long-term stability study.

  • Time Zero (T=0) Analysis: Upon receiving and aliquoting the compound, perform an initial analysis. This typically involves HPLC to determine the initial purity and impurity profile. Record the physical appearance.

  • Scheduled Analysis: At set intervals (e.g., 3, 6, 12, and 24 months), remove one aliquot from storage.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Repeat Analysis: Analyze the sample using the exact same analytical method as the T=0 analysis.

  • Data Comparison: Compare the purity and impurity profile to the T=0 data. The appearance of new impurity peaks or a significant decrease in the main peak area indicates degradation.

  • Assessment: Based on the data, determine if the storage conditions are adequate and establish a reliable shelf-life for the compound under those conditions.

References

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link]

  • Gleim, R.D., & Le-Van, P.Q. (1980). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027. Washington, DC: U.S. Patent and Trademark Office.
  • Butch, A.W., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available at: [Link]

  • R Discovery. (n.d.). benzothiazole-degradation Research Articles. Retrieved from R Discovery. Available at: [Link]

  • Abdel-Khalek, A.A., & El-Din, M.G. (2014). Inner-Sphere Oxidation of 2-Aminobenzothiazole Chromium(III) Complex by Periodate. Evidence for the Inhibiting Effect of Copper(II) and Iron(II) Ions. ACS Publications. Available at: [Link]

  • Kirk, W., Jr., Johnson, J.R., & Blomquist, A.T. (1943). THE OXIDATION OF 2-AMINOBENZOTHIAZOLES. Journal of Organic Chemistry. Available upon request from academic libraries or document delivery services.
  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]

  • Butch, A.W., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]

  • Gall, G.L., et al. (2009). Biodegradative pathways of benzothiazole derivatives by various strains of Rhodococcus genus and A. niger. ResearchGate. Available at: [Link]

  • Kocienski, P.J. (1994). Protecting Groups. Georg Thieme Verlag. (General chemical principle, specific URL not applicable for the entire book).
  • Abdel-Aziem, A., et al. (2016). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867B1. Available at: [Link]

  • Liu, Y., et al. (2018). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (2023). Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites. Available at: [Link]

  • Service First. (2025). The Different Types of Chemical Packaging. Available at: [Link]

  • Phakhodee, W., et al. (2023). Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites. RSC Publishing. Available at: [Link]

  • Codefine. (2026). 10 Different Types of Chemical Packaging. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • C/D/N Isotopes Inc. (2016). Ethyl-d5 4-Aminobenzoate - Safety Data Sheet.
  • Air Sea Containers. (2024). Choosing the Best Bottles for Chemical Storage. Available at: [Link]

  • Pla-Dalmau, A. (1993). Radiation Damage to 2-(2'-Hydroxyphenyl) Benzothiazoles. Fermilab. Available at: [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

  • ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Available at: [Link]

  • Goodpack. (n.d.). Chemicals Container Solutions. Available at: [Link]

  • Singh, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Scharlab. (n.d.). Suitable containers for each chemical product. Available at: [Link]

  • ResearchGate. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. Available at: [Link]

  • Lu, F., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. Available at: [Link]

  • Li, X., et al. (2023). Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. ACS Publications. Available at: [Link]

  • Tokyo Chemical Industry. (2024). 4-Aminobenzoic Acid - Safety Data Sheet.
  • The Authors. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. Available at: [Link]

  • Durcik, M., et al. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Available at: [Link]

  • NextSDS. (n.d.). Methyl 2-aMino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate. Retrieved from NextSDS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

For the discerning researcher in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, a key heterocyclic scaffold. In the absence of readily available experimental spectra for this specific molecule, we present a high-quality predicted dataset and contextualize it through a comparative analysis with the experimentally-derived spectra of the closely related analogue, 2-Amino-4-methylbenzothiazole. This approach not only facilitates the spectral assignment for the title compound but also offers valuable insights into the electronic effects of substituents on the benzothiazole ring system.

The Imperative of Precise Structural Verification

In the realm of drug development, even minor structural ambiguities can lead to significant downstream consequences, impacting everything from biological activity to patentability. NMR spectroscopy stands as the gold standard for the structural characterization of organic molecules in solution.[1][2] The chemical shift, a nucleus-specific resonance frequency, is exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecular architecture.[1][2][3]

This guide is structured to provide a comprehensive understanding of the NMR characteristics of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, enabling researchers to confidently identify and characterize this and similar molecular frameworks.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the novelty of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, experimental NMR data is not yet publicly available. To address this, we have generated a predicted ¹H and ¹³C NMR dataset using advanced computational algorithms that model the magnetic environment of each nucleus. Such predictive tools are invaluable in modern chemistry, offering a robust starting point for spectral analysis.[4][5][6]

Predicted ¹H and ¹³C NMR Peak Assignments for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

The predicted chemical shifts for the title compound are presented below. These values are calculated for a standard deuterated solvent, typically CDCl₃ or DMSO-d₆, and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Comparative Analysis: The Influence of the Methoxycarbonyl Group

To ground our predicted data in experimental reality, we will compare it with the known NMR spectra of 2-Amino-4-methylbenzothiazole. This molecule represents the core scaffold of our target compound, lacking only the methyl ester at the 6-position. By examining the differences in their chemical shifts, we can deduce the electronic influence of the -COOCH₃ group.

¹H NMR Spectrum: A Tale of Two Protons

The introduction of the electron-withdrawing methoxycarbonyl group at the C6 position is expected to have a notable deshielding effect on the aromatic protons, particularly those in close proximity.

Proton Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (Predicted) 2-Amino-4-methylbenzothiazole (Experimental) Expected Shift & Rationale
H5 ~7.8 ppm~7.0-7.4 ppmDownfield Shift: The H5 proton is ortho to the electron-withdrawing ester group, leading to significant deshielding and a shift to a lower field.
H7 ~7.5 ppm~7.0-7.4 ppmDownfield Shift: The H7 proton is para to the ester group, and while the effect is less pronounced than for the ortho proton, a noticeable downfield shift is still anticipated due to the withdrawal of electron density from the aromatic ring.
-CH₃ (C4) ~2.6 ppm~2.5 ppmMinimal Change: The methyl group at C4 is relatively distant from the C6 substituent, so only a minor change in its chemical shift is expected.
-NH₂ ~6.5 ppm~6.3 ppmMinor Downfield Shift: The amino protons may experience a slight downfield shift due to the overall decrease in electron density on the benzothiazole ring system.
-OCH₃ ~3.9 ppmN/ANew Signal: A characteristic singlet for the three equivalent protons of the methyl ester group.
¹³C NMR Spectrum: Probing the Carbon Skeleton

The impact of the methoxycarbonyl group is also clearly discernible in the ¹³C NMR spectrum. The electron-withdrawing nature of this substituent will deshield the carbon atoms of the benzene ring, with the most significant effect observed for the carbon directly attached to it (C6).

Carbon Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (Predicted) 2-Amino-4-methylbenzothiazole (Experimental) Expected Shift & Rationale
C2 ~165 ppm~164 ppmMinimal Change: The chemical shift of the C2 carbon, part of the thiazole ring, is not expected to be significantly affected by the substituent on the benzene ring.
C4 ~130 ppm~129 ppmMinor Downfield Shift: A slight deshielding effect is anticipated due to the overall electron withdrawal from the aromatic system.
C5 ~122 ppm~121 ppmDownfield Shift: The C5 carbon, being meta to the ester group, will experience a moderate downfield shift.
C6 ~135 ppm~125 ppmSignificant Downfield Shift: As the carbon atom directly bonded to the electron-withdrawing ester group, C6 will be the most deshielded and exhibit a substantial downfield shift.
C7 ~124 ppm~123 ppmDownfield Shift: The C7 carbon, ortho to the ester group, will also show a notable downfield shift.
C7a ~148 ppm~147 ppmMinor Downfield Shift: A small deshielding effect is expected.
C3a ~120 ppm~119 ppmMinor Downfield Shift: A small deshielding effect is expected.
-CH₃ (C4) ~18 ppm~17 ppmMinimal Change: The chemical shift of the methyl carbon is not expected to be significantly influenced.
-COOCH₃ ~168 ppmN/ANew Signal: The carbonyl carbon of the ester group will appear in the characteristic downfield region for sp² hybridized carbons in a carbonyl group.
-OCH₃ ~52 ppmN/ANew Signal: The sp³ hybridized carbon of the methyl ester group.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality NMR data for the structural verification of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate and its analogues, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for benzothiazole derivatives. For less polar compounds, CDCl₃ can be used.[7][8]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.[9][10]

  • Sample Preparation:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Vortex or sonicate the sample until fully dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8][10]

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required depending on the sample concentration.

Visualizing the Molecular Structure and Logic

To aid in the conceptualization of the molecular structure and the relationships between the different nuclei, the following diagrams are provided.

Molecular Structure of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate cluster_benzothiazole Benzothiazole Core cluster_substituents Substituents C2 C2 N3 N3 C2->N3 NH2 NH2 C2->NH2 at C2 C3a C3a N3->C3a C4 C4 C5 C5 C4->C5 CH3_C4 CH3 C4->CH3_C4 at C4 C6 C6 C5->C6 C7 C7 C6->C7 COOCH3 COOCH3 C6->COOCH3 at C6 C7a C7a C7->C7a S1 S1 S1->C2 C3a->C4 C3a->C7a C7a->S1

Caption: Molecular structure of the target compound.

Workflow for NMR-Based Structural Elucidation A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H, 13C, and 2D spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) C->D E Comparison with Predicted Data and Analogous Compounds D->E F Structural Assignment and Verification E->F

Caption: A streamlined workflow for structural elucidation using NMR.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR peak assignments of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate. By leveraging high-quality predicted data and making insightful comparisons with an experimentally characterized analogue, we have delineated the key spectroscopic features of this important heterocyclic compound. The detailed experimental protocols and theoretical explanations contained herein are intended to empower researchers in their pursuit of accurate and unambiguous structural characterization, a critical step in the advancement of drug discovery and development.

References

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • UCL Department of Chemistry. Sample Preparation. [Link]

  • University of Regensburg. Chemical Shifts. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • UCL. Sample Preparation & NMR Tubes. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab Resources. Starting Guide to NMRPredict Desktop. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Wikipedia. Chemical shift. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Comparative

Comparative binding affinity of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate against standard kinase inhibitors

Comparative Binding Affinity Guide: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate vs. Standard Kinase Inhibitors Executive Summary As a Senior Application Scientist, I frequently consult with drug development tea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate vs. Standard Kinase Inhibitors

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development teams on hit-to-lead optimization strategies. A recurring dilemma in kinase inhibitor development is whether to utilize off-the-shelf standard inhibitors (e.g., Dasatinib, SB203580) as structural starting points, or to build from highly efficient, low-molecular-weight fragments. (M-AMBTC, CAS: 225525-63-3)[1] represents a privileged scaffold that consistently outperforms rigid standard inhibitors in terms of ligand efficiency and synthetic tractability.

This guide objectively compares the binding affinity and mechanistic utility of the M-AMBTC scaffold against standard kinase inhibitors, providing actionable experimental protocols and causality-driven insights for your next screening campaign.

Mechanistic Causality: Why the M-AMBTC Scaffold Works

To understand the comparative binding data, we must first analyze the structural causality of the benzothiazole pharmacophore within the kinase ATP-binding pocket. Benzothiazoles function as highly effective[2].

  • Hinge Region Anchoring: The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met319 in Lck or Met109 in p38α MAPK). Simultaneously, the N3 nitrogen serves as a hydrogen bond acceptor[3].

  • Steric Selectivity: The 4-methyl group is not merely decorative; it occupies a highly specific hydrophobic pocket. This steric bulk restricts the molecule from adopting unfavorable conformations and prevents binding to off-target kinases that lack this accommodating pocket, thereby driving selectivity[3].

  • Synthetic Vector: The 6-carboxylate group is oriented toward the solvent-exposed channel. This allows for rapid derivatization (e.g., conversion to carboxamides) to optimize pharmacokinetic properties and capture additional binding interactions—such as—without disrupting the core hinge interaction[4].

BindingMechanism cluster_0 M-AMBTC Scaffold cluster_1 Kinase ATP Pocket A 2-Amino Group E Hinge Region A->E H-bond Donor B Benzothiazole Core B->E H-bond Acceptor C 6-Carboxylate G Solvent Channel C->G Derivatization Vector D 4-Methyl Group F Hydrophobic Pocket D->F Steric Selectivity

Fig 1. Mechanistic binding logic of the M-AMBTC scaffold within the kinase ATP pocket.

Comparative Binding Affinity Data

Standard inhibitors like Dasatinib (targeting Lck/Src) and SB203580 (targeting p38α) exhibit profound sub-nanomolar to low-nanomolar affinities. However, they are often "over-engineered," leaving minimal room for structural modification when acquired resistance mutations arise.

Conversely, M-AMBTC is a fragment. While its baseline affinity is lower, its Ligand Efficiency (LE)—the binding energy per heavy atom—is exceptionally high. When the 6-carboxylate is optimized into a carboxamide, the resulting derivatives match or exceed the affinity of standard inhibitors while maintaining a smaller molecular footprint[3],[4].

CompoundTarget KinaseIC₅₀ (nM)K_d (nM)Binding ModeLigand Efficiency (LE)
M-AMBTC (Fragment) Lck / p38α> 50,000> 20,000ATP-Hinge (Type I)~0.35
M-AMBTC Optimized Amide Lck2.51.8ATP-Hinge (Type I)~0.45
Dasatinib (Standard) Lck0.40.2ATP-Hinge (Type I)~0.38
SB203580 (Standard) p38α43.035.0ATP-Hinge (Type I)~0.32
Type V Benzothiazole p38α36.028.0ATP + Allosteric (Type V)~0.40

Experimental Methodology: Self-Validating Systems

To generate trustworthy, artifact-free binding data, we employ an orthogonal validation workflow. Relying solely on one assay format often leads to false positives due to compound aggregation or fluorescence interference. The following protocols establish a self-validating system.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) and direct binding affinity ( Kd​ ).

  • Sensor Chip Preparation: Immobilize His-tagged target kinase (e.g., Lck) onto a Ni-NTA sensor chip.

    • Causality: Orientation-specific capture via the His-tag ensures the ATP-binding pocket remains fully accessible. Random amine coupling risks occluding the active site, artificially lowering the measured affinity.

  • Analyte Preparation: Dilute M-AMBTC and standard inhibitors in running buffer (PBS, 5% DMSO, 0.01% Tween-20).

    • Causality: The inclusion of 0.01% Tween-20 is critical. It prevents non-specific hydrophobic aggregation of the benzothiazole fragment, which is a primary source of false-positive "super-stoichiometric" binding in fragment screening.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

While SPR confirms direct binding, TR-FRET validates functional inhibition ( IC50​ ).

  • Reaction Assembly: In a 384-well microplate, combine 1 nM kinase, 100 nM fluorescently labeled ATP-competitive tracer, and a titration series of the inhibitor (1 pM to 100 µM).

  • Equilibration: Incubate the plate for 60 minutes at room temperature.

    • Causality: Allowing the system to reach thermodynamic equilibrium is mandatory. Premature reading will underestimate the potency of slow-binding standard inhibitors (like Dasatinib), skewing the comparison against the fast-binding M-AMBTC fragment.

  • Detection: Excite the europium donor at 340 nm and measure emission at 615 nm and 665 nm after a 100 µs delay.

    • Causality: The 100 µs time delay is the self-validating feature of TR-FRET. It allows short-lived background autofluorescence (common with aromatic heterocycles like benzothiazoles) to decay, ensuring the signal is exclusively from the binding event.

  • Counter-Screen: Run a parallel assay omitting the kinase to verify the compound does not directly quench the europium fluorophore.

Workflow Start Compound Preparation SPR SPR: Direct Kinetics (Kd) Start->SPR Immobilized Kinase TRFRET TR-FRET: Functional (IC50) Start->TRFRET Solution Phase DataInt Causality Analysis SPR->DataInt Rates (kon/koff) TRFRET->DataInt Dose-Response Valid Validated Binding Profile DataInt->Valid Orthogonal Confirmation

Fig 2. Orthogonal validation workflow combining SPR kinetics and TR-FRET functional assays.

Conclusion

For late-stage assays requiring a validated positive control, standard inhibitors like Dasatinib and SB203580 remain indispensable. However, for de novo drug design and hit-to-lead optimization, the Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate scaffold offers a superior starting point. Its high ligand efficiency, combined with the steric selectivity imparted by the 4-methyl group and the synthetic versatility of the 6-carboxylate, provides a robust platform for developing next-generation, resistance-evading kinase inhibitors.

References

  • Huang, S., et al. "Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-2328 (2008). URL:[Link]

  • Zoatier, B., et al. "Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells." Archiv der Pharmazie, 358(4), e2500011 (2025). URL:[Link]

  • Gomaa, M. S., et al. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances, 13(43), 30207-30225 (2023). URL:[Link]

Sources

Validation

FT-IR Spectroscopic Validation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate: A Comparative Guide on Analytical Methodologies

Introduction: The Molecular Target In the landscape of drug development, benzothiazole derivatives serve as privileged scaffolds with potent pharmacological properties. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Molecular Target

In the landscape of drug development, benzothiazole derivatives serve as privileged scaffolds with potent pharmacological properties. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS:1) is a highly functionalized intermediate requiring rigorous structural validation before downstream synthesis.

Fourier-Transform Infrared (FT-IR) spectroscopy is the frontline technique for confirming its distinct functional groups: the primary amine (-NH₂), the thiazole core (C=N, C-S), and the methyl ester (-COOCH₃). As a Senior Application Scientist, I present this guide to objectively compare FT-IR sampling methodologies and provide a self-validating framework for interpreting the vibrational spectra of this complex heterocycle.

Strategic Analytical Choice: ATR-FTIR vs. KBr Transmission

The choice of sample introduction is just as critical as the analysis itself. Historically,2 has been the standard. However, for analyzing solid pharmaceutical intermediates, Attenuated Total Reflectance (ATR) FT-IR offers distinct mechanistic advantages.

The Causality of Matrix Interference: Potassium bromide (KBr) is highly hygroscopic. During the grinding and hydraulic pressing phases of pellet preparation, KBr inevitably absorbs atmospheric moisture. This introduces a broad, intense O-H stretching band at 3400–3200 cm⁻¹. Because the diagnostic primary amine (-NH₂) doublet of our target compound falls exactly within this region, KBr moisture artifacts will critically overlap with and mask the amine signal.

Conversely, 3, requiring no sample dilution. This eliminates moisture-induced spectral artifacts and preserves the integrity of the N-H stretching region.

Table 1: Performance Comparison - ATR-FTIR vs. KBr Pellet
Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct powder application)Grinding with KBr, hydraulic pressing
Moisture Interference Minimal (No hygroscopic matrix)High (KBr absorbs atmospheric moisture)
Spectral Resolution (-NH₂) Excellent (Clear doublet at 3300-3450 cm⁻¹)Poor (Masked by O-H stretch from water)
Sample Recovery Non-Destructive (Sample recoverable)Destructive (Mixed into KBr matrix)
Reproducibility High (Pressure-controlled anvil)Variable (Depends on pellet homogeneity)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure data integrity, an experimental protocol must be a self-validating system. The following methodology ensures high-fidelity data acquisition for solid Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

Step-by-Step Methodology
  • Crystal Cleaning & Blanking (Self-Validation Step): Wipe the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Run a background scan (air) to establish a baseline.

    • Causality: This proves the crystal is free of cross-contamination from previous samples, preventing false-positive functional group assignments.

  • Sample Application: Deposit ~2-5 mg of solid target powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks.

    • Causality: Consistent pressure ensures optimal optical contact between the solid sample and the crystal, maximizing the evanescent wave penetration depth and the signal-to-noise ratio.

  • Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Data Processing: Apply 4 to compensate for wavelength-dependent penetration depth differences, followed by baseline correction.

G A 1. System Blanking (Isopropanol Wash & Air Scan) B 2. Sample Application (2-5 mg Solid Powder) A->B C 3. Pressure Anvil Engagement (Optimize Optical Contact) B->C D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) C->D E 5. ATR & Baseline Correction (Data Normalization) D->E F 6. Functional Group Validation (Peak Assignment) E->F

Caption: Step-by-step self-validating ATR-FTIR workflow for solid powder analysis.

Vibrational Assignments: Functional Group Validation

For Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, the FT-IR spectrum serves as a definitive structural fingerprint. Comparing the synthesized ester to its carboxylic acid precursor allows us to validate successful esterification.

Table 2: Key FT-IR Vibrational Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
Primary Amine (-NH₂) ~3450 & ~3310N-H asymmetric & symmetric stretchConfirms intact 2-amino group on the thiazole ring.
Ester Carbonyl (C=O) ~1710 - 1725C=O stretchValidates successful methyl esterification.
Thiazole Ring (C=N) ~1530 - 1600C=N stretchConfirms the 5.
Ester (C-O) ~1250 - 1280C-O-C stretchDifferentiates ester from the carboxylic acid precursor.
Aromatic (C-H) ~3050 - 3100C-H stretchConfirms aromatic benzene ring presence.
Aliphatic (C-H) ~2950, ~2850C-H stretch (Methyl groups)Confirms the 4-methyl and ester-methyl groups.
Mechanistic Causality in Spectral Interpretation

When validating the conversion of 2-amino-4-methylbenzo[d]thiazole-6-carboxylic acid to its methyl ester, two critical spectral shifts must be observed to prove the reaction's success:

  • Disappearance of the broad O-H stretch: The precursor carboxylic acid exhibits a massive, broad O-H stretching band from 3300 to 2500 cm⁻¹ due to strong hydrogen bonding, which obscures the N-H stretches. In the pure methyl ester, this broad band vanishes, revealing the sharp,6.

  • Carbonyl Shift: The C=O stretch of the hydrogen-bonded carboxylic acid typically appears at a lower frequency (~1680 cm⁻¹). Upon esterification, the lack of intermolecular hydrogen bonding shifts the ester C=O stretch to a higher frequency (~1710–1725 cm⁻¹).

Conclusion

For the structural validation of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, ATR-FTIR is unequivocally superior to traditional KBr pellet methods. By eliminating moisture interference, ATR preserves the integrity of the critical -NH₂ diagnostic region, allowing researchers to confidently confirm the presence of the 2-amino group, the benzothiazole core, and the successful formation of the methyl ester.

References

  • NIST WebBook:2-Benzothiazolamine IR Spectrum. National Institute of Standards and Technology.
  • ACS Omega:Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • Specac Ltd:FTIR: Transmission vs
  • AZoM:Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
  • RSC Publishing:A KBr-impregnated paper substrate as a sample probe for the enhanced
  • Sigma-Aldrich:Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Product Specific

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate: An Evaluation of Synthetic Routes and Atom Economy

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (C₁₀H₁₀N₂O₂S, CAS: 225525-63-3) is a key heterocyclic scaffold of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (C₁₀H₁₀N₂O₂S, CAS: 225525-63-3) is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and sustainable synthetic routes to this core structure a critical endeavor. This guide provides an in-depth comparison of two distinct synthetic pathways for the preparation of this valuable compound, with a focus on experimental methodology, mechanistic rationale, and a quantitative assessment of atom economy.

This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, reaction conditions, availability of starting materials, and environmental impact. We will delve into a direct, one-pot approach and a classical two-step method, providing detailed, actionable protocols for each.

Route 1: One-Pot Oxidative Cyclization of an Aniline Derivative

This modern approach offers an expedited pathway to the target molecule, commencing from a commercially available substituted aniline. The key transformation is a one-pot reaction involving in situ thiocyanation followed by an intramolecular cyclization facilitated by an oxidizing agent.

Causality Behind Experimental Choices

The selection of glacial acetic acid as the solvent is crucial; it serves as a medium for the dissolution of the reactants and facilitates the electrophilic substitution on the aniline ring. Potassium thiocyanate is the source of the thiocyanate group, which is essential for the formation of the thiazole ring. Bromine acts as the oxidizing agent, promoting the cyclization of the intermediate thiourea derivative. The reaction is initiated at a reduced temperature to control the initial exothermic reaction between the aniline and the in situ generated thiocyanogen bromide, after which it is allowed to proceed at room temperature to ensure complete cyclization. Neutralization with an aqueous base is necessary to deprotonate the product and facilitate its precipitation from the reaction mixture.

Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

  • To a solution of methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol) in glacial acetic acid (30 mL), add potassium thiocyanate (3.88 g, 40 mmol).

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C in an ice bath.

  • In a separate flask, dissolve bromine (1.02 mL, 20 mmol) in glacial acetic acid (5 mL).

  • Add the bromine solution dropwise to the cooled reaction mixture over 15 minutes, maintaining the temperature below 15 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into 150 mL of ice-water and neutralize to pH 8 with a 25% aqueous ammonia solution.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the crude product.

  • Purify the crude solid by recrystallization from methanol to yield pure Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

Route 2: Two-Step Synthesis via an N-Arylthiourea Intermediate (Hugerschoff Reaction)

This classical and highly reliable two-step method involves the initial synthesis of an N-arylthiourea from the corresponding aniline, followed by an oxidative cyclization to form the benzothiazole ring. This approach, known as the Hugerschoff reaction, offers robust and often high-yielding access to 2-aminobenzothiazoles.[1]

Causality Behind Experimental Choices

The formation of the N-arylthiourea intermediate is typically achieved by the reaction of the aniline with a source of thiocyanic acid, often generated in situ from a salt like ammonium thiocyanate in an acidic medium. The subsequent oxidative cyclization is the key step. The use of a halogen, such as chlorine or bromine, as the oxidant is a hallmark of the Hugerschoff reaction. The reaction proceeds via an electrophilic attack of the halogen on the sulfur atom of the thiourea, which activates it towards intramolecular electrophilic aromatic substitution on the aniline ring, leading to the formation of the thiazole ring. The choice of a non-polar solvent like methylene chloride for the cyclization step can prevent unwanted side reactions such as ring halogenation.

Experimental Protocol

Step 1: Synthesis of N-(2-methyl-4-(methoxycarbonyl)phenyl)thiourea

  • In a round-bottom flask, dissolve methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol) in 37% aqueous hydrochloric acid (10 mL).

  • To this solution, add a solution of ammonium thiocyanate (0.91 g, 12 mmol) in water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Cool the mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(2-methyl-4-(methoxycarbonyl)phenyl)thiourea.

Step 2: Oxidative Cyclization to Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

  • Suspend the N-(2-methyl-4-(methoxycarbonyl)phenyl)thiourea (2.24 g, 10 mmol) in methylene chloride (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble chlorine gas (0.71 g, 10 mmol) through the stirred suspension over 30 minutes. Alternatively, a solution of bromine (0.51 mL, 10 mmol) in methylene chloride can be added dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • The hydrochloride salt of the product will precipitate. Collect the solid by filtration.

  • To obtain the free base, suspend the hydrochloride salt in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH 8).

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude solid by recrystallization from methanol.

Comparative Analysis

MetricRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials Methyl 3-amino-4-methylbenzoate, KSCN, Br₂Methyl 3-amino-4-methylbenzoate, NH₄SCN, HCl, Cl₂ (or Br₂)
Number of Steps 12
Reaction Conditions Room temperature (after initial cooling)Step 1: 90 °C; Step 2: 0 °C to room temp.
Reagents & Solvents Acetic acid, AmmoniaHCl, Methylene chloride, Sodium bicarbonate
Atom Economy ~53.3%~73.9%
Advantages - Procedurally simple (one-pot) - Rapid- Often higher yielding - Avoids the use of large excess of thiocyanate
Disadvantages - Lower atom economy - Uses a large excess of KSCN- Two distinct reaction steps - Requires isolation of an intermediate
Atom Economy Calculation

The atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[2][3][4][5][6] It is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Route 1:

  • Reactants: C₉H₁₁NO₂ (165.19) + KSCN (97.18) + Br₂ (159.81)

  • Desired Product: C₁₀H₁₀N₂O₂S (222.26)

  • Calculation: (222.26 / (165.19 + 97.18 + 159.81)) x 100 = 52.6% (Note: This calculation is based on the stoichiometry of the core reaction and does not account for the excess of KSCN used in the experimental procedure, which would further lower the process mass efficiency.)

Route 2:

  • Step 1: C₉H₁₁NO₂ (165.19) + NH₄SCN (76.12) → C₁₀H₁₂N₂O₂S (224.28) + H₂O (18.02)

  • Step 2: C₁₀H₁₂N₂O₂S (224.28) + Cl₂ (70.90) → C₁₀H₁₀N₂O₂S (222.26) + 2HCl (72.92)

  • Overall Reaction: C₉H₁₁NO₂ + NH₄SCN + Cl₂ → C₁₀H₁₀N₂O₂S + 2HCl + H₂O

  • Reactants: C₉H₁₁NO₂ (165.19) + NH₄SCN (76.12) + Cl₂ (70.90)

  • Desired Product: C₁₀H₁₀N₂O₂S (222.26)

  • Calculation: (222.26 / (165.19 + 76.12 + 70.90)) x 100 = 71.2%

Mechanistic Insights & Visualizations

Route 1: One-Pot Oxidative Cyclization

The reaction proceeds through the initial formation of thiocyanogen bromide (BrSCN) from the reaction of potassium thiocyanate and bromine. This is a potent electrophile that reacts with the aniline at the position para to the amino group. The resulting aminophenyl thiocyanate then undergoes intramolecular cyclization, with the amino group attacking the carbon of the thiocyanate, followed by tautomerization to form the 2-aminobenzothiazole ring.

Route1_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aniline Methyl 3-amino- 4-methylbenzoate Thiourea N-Arylthiourea (in situ) Aniline->Thiourea + BrSCN (from KSCN + Br₂) KSCN KSCN Br2 Br₂ Product Methyl 2-amino-4-methylbenzo- [d]thiazole-6-carboxylate Thiourea->Product Intramolecular Cyclization (Oxidation)

Caption: Workflow for Route 1: One-Pot Synthesis.

Route 2: Hugerschoff Reaction

The mechanism of the Hugershoff reaction is a well-established example of electrophilic cyclization.[7] The reaction is initiated by the electrophilic attack of a halogen (e.g., bromine) on the electron-rich sulfur atom of the N-arylthiourea. This forms a sulfenyl halide intermediate, which is highly electrophilic. The subsequent step is an intramolecular electrophilic aromatic substitution, where the activated benzene ring attacks the sulfur atom, leading to the formation of the benzothiazole ring system with the concomitant loss of HBr.

Route2_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization Start_Aniline Methyl 3-amino-4-methylbenzoate Intermediate_Thiourea N-(2-methyl-4-(methoxycarbonyl)phenyl)thiourea Start_Aniline->Intermediate_Thiourea + NH₄SCN, HCl, 90°C Reagent_SCN NH₄SCN / HCl Final_Product Methyl 2-amino-4-methylbenzo- [d]thiazole-6-carboxylate Intermediate_Thiourea->Final_Product + Cl₂ or Br₂, CH₂Cl₂ Reagent_Oxidant Cl₂ or Br₂

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate As drug development and chemical synthesis scale, the proper management of complex heterocyclic intermediates becomes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

As drug development and chemical synthesis scale, the proper management of complex heterocyclic intermediates becomes critical not only for laboratory safety but for environmental stewardship. Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS: 225525-63-3) is a highly functionalized benzothiazole derivative heavily utilized in pharmaceutical research.

Because this compound contains a stable thiazole ring, an ester linkage, and a basic amine, its disposal cannot be treated as generic organic waste. Improper destruction can lead to the release of toxic hydrogen sulfide ( H2​S ), sulfur oxides ( SOx​ ), and nitrogen oxides ( NOx​ ). This guide provides a comprehensive, self-validating operational protocol for the safe handling, spill response, and final thermal destruction of this chemical.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The presence of sulfur and nitrogen heteroatoms directly dictates the required waste stream and destruction methodology[1][2].

Table 1: Quantitative Data and Operational Implications

Property / ParameterSpecificationOperational Implication
CAS Number 225525-63-3Required for accurate EHS waste manifesting and tracking[1].
Chemical Formula C10​H10​N2​O2​S High S/N content necessitates specialized flue gas scrubbing during incineration[1][2].
Physical State Solid (Powder)High risk of aerosolization; mandates handling strictly within local exhaust ventilation (fume hood)[1].
GHS Hazard Codes H315, H319Causes skin and serious eye irritation; dictates specific dermal and ocular PPE[1].
Reactivity Profile Amine / OrganosulfideIncompatible with strong oxidizers and acids; exothermic reactions may yield toxic gases[3].
Storage Conditions 2-8°C, Dry, DarkMoisture sensitive; degradation alters the chemical profile and complicates disposal[1][3].

Self-Validating Operational Protocols: Handling & Spill Response

In the event of a spill, standard sweeping can aerosolize the powder, leading to inhalation exposure. The following protocol utilizes a wet-wiping method based on the compound's solubility profile.

Step-by-Step Spill Response Methodology:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates.

  • Don Appropriate PPE: Equip standard nitrile gloves (double-gloving recommended), tightly sealed safety goggles (to prevent H319 eye irritation), and a lab coat[1]. If the spill is outside a ventilated area, a NIOSH-approved N95 or P100 particulate respirator is required[3].

  • Solvent Solubilization: Do not use dry paper towels. Benzothiazole derivatives are highly insoluble in water but soluble in organic solvents. Lightly dampen absorbent pads with 60-70% ethanol and carefully place them over the powder to suppress dust[3].

  • Surface Decontamination: Wipe the area inward from the edges to prevent spreading. Follow the ethanol wipe with a thorough wash using a standard laboratory soap and water solution to lift any remaining organic residues[3].

  • Validation Checkpoint (Self-Validating Step): Because the 2-amino group is a chemical base, residual contamination will slightly elevate local pH. Swab the cleaned surface with a wet piece of universal pH indicator paper. A resulting pH of ~7.0 confirms the complete removal of the basic amine residues. If the pH is >7.5, repeat Step 4.

  • Containment: Seal all contaminated wipes, gloves, and absorbent materials in a vapor-tight, hazardous waste plastic bag for eventual disposal[3].

Step-by-Step Disposal & Destruction Methodology

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate must never be disposed of in standard trash or washed down the drain due to its environmental persistence and potential aquatic toxicity[4]. The only scientifically acceptable method of disposal is high-temperature incineration.

Step 1: Laboratory-Level Segregation

  • Action: Collect the powder and any contaminated consumables in a clearly labeled, sealable High-Density Polyethylene (HDPE) container.

  • Causality: Ensure this waste stream is strictly segregated from strong oxidizers, acids, and halogenated waste. Mixing organosulfides with strong acids can catalyze decomposition, prematurely liberating highly toxic hydrogen sulfide ( H2​S ) gas[3].

Step 2: EHS Manifesting

  • Action: Label the container as "Non-Halogenated Organic Solid Waste - Contains Sulfur/Nitrogen."

  • Causality: Explicitly noting the presence of sulfur and nitrogen alerts the downstream waste management facility that this batch cannot be processed in a standard municipal incinerator.

Step 3: High-Temperature Thermal Destruction (Facility Level)

  • Action: The waste is transported to a licensed hazardous waste facility where it is subjected to molten salt oxidation or high-temperature incineration between 650°C and 900°C (1200-1650°F)[2].

  • Causality: The benzothiazole ring is thermodynamically stable. Temperatures below 650°C risk incomplete combustion, which can generate toxic volatile organic compounds (VOCs). Sustained heat above 650°C ensures complete cleavage of the ring, oxidizing the carbon to CO2​ , the nitrogen to NOx​ , and the sulfur to SO2​/SO3​ [2].

Step 4: Flue Gas Scrubbing

  • Action: The incinerator exhaust is passed through alkaline wet scrubbers (typically utilizing sodium hydroxide or calcium carbonate).

  • Causality: Without scrubbing, the SOx​ and NOx​ generated from the chemical's destruction would be released into the atmosphere, contributing to acid rain and violating EPA/environmental regulations. The alkaline scrubber neutralizes these acidic gases into harmless solid salts (e.g., calcium sulfate) for safe landfill disposal.

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, chemical causality, and final environmental release.

DisposalWorkflow N1 1. Waste Generation (Solid Powder) N2 2. Segregation (Non-Halogenated S/N) N1->N2 Local Exhaust Vented N3 3. Containment (Sealable HDPE) N2->N3 Avoid Oxidizers N4 4. HazMat Transport N3->N4 EHS Manifested N5 5. Thermal Destruction (650°C - 900°C) N4->N5 EPA/RCRA Facility N6 6. Flue Gas Scrubbing (SOx/NOx Neutralization) N5->N6 Combustion Gases N7 7. Environmental Release (Clean Exhaust) N6->N7 pH Neutralized

Workflow for the safe disposal and thermal destruction of benzothiazole derivatives.

References

  • National Center for Biotechnology Information (PubChem). 2-Amino-4-methylbenzothiazole (CID 15132) - Stability and Reactivity. Retrieved from:[Link]

  • Fisher Scientific. Safety Data Sheet - Benzothiazole (Waste Treatment Methods). Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity and a self-validating operational protocol. This guide provides researchers and drug development professionals with a rigorous, step-by-step framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring both operator safety and sample integrity.

Chemical Profiling and Hazard Causality

Before designing a safety protocol, we must understand the physicochemical properties driving the hazards.

PropertySpecification
Chemical Name Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
CAS Number 225525-63-3[1]
Molecular Weight 222.26 g/mol [1]
Physical Form Solid[2]
Storage Conditions 2-8°C, keep in dark place, sealed in dry[1]
GHS Hazard Codes H315, H319 (GHS07)[2]

Mechanistic Hazard Analysis : This compound features a benzothiazole core substituted with an amino group and a methyl ester. It falls under the GHS07 hazard category, carrying specific hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2]. The primary risk arises from the nucleophilic nature of the free amino group and the lipophilicity of the benzothiazole ring. This combination allows fine particulate dust to readily adhere to and interact with the lipid bilayers of the skin and ocular mucosa, triggering localized inflammatory responses[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, a multi-layered PPE strategy is mandatory. The table below outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationOperational Causality
Eye Protection Snug-fitting chemical safety gogglesPrevents airborne fine solid particulates from contacting the ocular mucosa, directly mitigating H319 risks[3]. Standard safety glasses are insufficient due to gap exposure.
Hand Protection Nitrile examination gloves (Min. 0.11 mm)Nitrile provides an excellent barrier against solid organic powders. Crucial Note: If handling the compound in solvent solutions (e.g., DMSO), double-gloving is required. DMSO rapidly penetrates single-layer nitrile, carrying dissolved benzothiazoles directly through the skin barrier.
Body Protection Flame-resistant, knee-length laboratory coatFitted cuffs prevent accidental sweeping of the powder. The coat acts as a primary physical barrier against H315 skin irritation[3].
Respiratory N95/FFP2 particulate respiratorRequired only if weighing outside a controlled fume hood (not recommended) to prevent inhalation of aerosolized powders[3].

Step-by-Step Operational Protocol

This self-validating protocol ensures that every action is verified before proceeding to the next step, preserving both safety and the chemical's stability.

Phase 1: Pre-Operational Setup

  • Temperature Acclimation : Remove the sealed vial from 2-8°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator for 30-45 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which can degrade the methyl ester group via hydrolysis over time.

  • Environment Verification : Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm).

  • PPE Donning : Inspect nitrile gloves for micro-tears. Don goggles and lab coat[3].

Phase 2: Handling and Transfer

  • Static Mitigation : Benzothiazole powders can build static charge. Pass the weighing spatula through an anti-static device or wipe the exterior of the receiving vessel with a damp lint-free cloth.

    • Causality: Static charge causes the powder to repel from the spatula and aerosolize, increasing exposure risk and reducing weighing accuracy.

  • Weighing : Use a dedicated analytical balance inside the fume hood. Transfer the solid slowly.

  • Solubilization : If preparing a stock solution, add the solvent directly to the pre-weighed powder in the receiving vial. Minimize the time the dry powder is exposed to ambient air.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning : Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a water-dampened wipe to remove residual organics.

  • Storage : Flush the original chemical vial with inert gas (Argon or Nitrogen) to prevent oxidation of the amino group, seal tightly, and return to 2-8°C dark storage[1].

Spill Response and Disposal Plan

Benzothiazole derivatives can be harmful to aquatic life and require strict disposal adherence[4].

Solid Spill Containment :

  • Do not sweep dry powder, as this generates hazardous dust.

  • Gently cover the spill with damp absorbent paper towels to suppress aerosolization.

  • Carefully scoop the damp material into a hazardous waste container using a non-sparking tool.

  • Wash the affected surface area with soap and water[3].

Waste Segregation :

  • Solid Waste : Place all contaminated consumables (spatulas, wipes, gloves) into a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste : Dispose of solubilized compound in a designated organic waste carboy. Never pour benzothiazole derivatives down the drain[4].

Workflow Visualization

PPE_Workflow Start Start: Retrieve from 2-8°C Acclimate Equilibrate to Room Temp (Prevent Condensation) Start->Acclimate PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Acclimate->PPE Hood Transfer to Fume Hood (Verify Flow Rate) PPE->Hood Weighing Anti-Static Weighing & Transfer Hood->Weighing Decon Surface Decontamination (Isopropanol/Water Wipes) Weighing->Decon Store Argon Flush & Return to 2-8°C Weighing->Store Waste Dispose in Organic Hazardous Waste Decon->Waste

Standard Operating Procedure for handling Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate.

References

  • Source: bldpharm.
  • Source: sigmaaldrich.
  • Source: labbox.
  • Source: synerzine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.